3-Methyl-1-naphthol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJCBXBTQBOAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159697 | |
| Record name | 1-Naphthol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13615-40-2 | |
| Record name | 3-Methyl-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13615-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthol, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 3-methylnaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physicochemical characteristics of 3-methylnaphthalen-1-ol and outlines detailed experimental protocols for the determination of its key properties. Due to the limited availability of experimental data in public databases, this document serves as a practical handbook for the comprehensive characterization of this compound.
Available Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| IUPAC Name | 3-methylnaphthalen-1-ol | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| CAS Number | 13615-40-2 | PubChem[1] |
| Melting Point | Not available | chemsrc.com[2] |
| Boiling Point | Not available | chemsrc.com[2] |
| Density | Not available | chemsrc.com[2] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the experimental procedures for determining the fundamental physicochemical properties of 3-methylnaphthalen-1-ol.
Melting Point Determination
The melting point is a crucial indicator of a solid compound's purity.[3][4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[3]
Methodology: Capillary Method
This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[3][4][5]
-
Sample Preparation: A small amount of finely powdered, dry 3-methylnaphthalen-1-ol is packed into a capillary tube to a height of 1-2 mm.[5][6] The tube is sealed at one end.[5][6][7]
-
Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube) is used.[3][4] For a Thiele tube, the capillary is attached to a thermometer.[3][4]
-
Procedure:
-
The sample is heated rapidly to determine an approximate melting point.[3]
-
The apparatus is allowed to cool.
-
A fresh sample is heated slowly, at a rate of 1-2°C per minute, especially near the expected melting point.[4]
-
The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[5] The melting point range is T1-T2.
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] It is a characteristic physical property used for identification and purity assessment.[8][9]
Methodology: Capillary Method in a Fusion Tube
This micro method is suitable for small amounts of liquid.
-
Sample Preparation: A few milliliters of 3-methylnaphthalen-1-ol are placed in a small test tube (fusion tube).[7][9][10] A capillary tube, sealed at one end, is placed inverted into the liquid.[7][10][11]
-
Apparatus: The fusion tube is attached to a thermometer and heated in a heating bath (e.g., Thiele tube or an aluminum block).[7][8][10]
-
Procedure:
-
The apparatus is heated slowly and uniformly.[10]
-
As the liquid heats, air trapped in the capillary tube will bubble out.
-
When a continuous and rapid stream of bubbles emerges from the capillary tube, the heating is stopped.[11]
-
The liquid is allowed to cool.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]
-
Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of a liquid organic compound.
Solubility Determination
Solubility tests are performed to understand the polarity and the presence of acidic or basic functional groups in a molecule.[12]
Methodology: Qualitative Solubility Tests
A systematic approach is used, starting with water and followed by acidic and basic solutions if the compound is water-insoluble.[12]
-
Water Solubility:
-
Acid/Base Solubility (if water-insoluble):
-
5% NaOH: Test the solubility in 5% aqueous NaOH. If it dissolves, it indicates the presence of an acidic functional group (like a phenol).[12]
-
5% NaHCO₃: If soluble in NaOH, test its solubility in 5% aqueous NaHCO₃. Phenols are generally not acidic enough to dissolve in NaHCO₃.[12][13]
-
5% HCl: If insoluble in NaOH, test the solubility in 5% aqueous HCl. Dissolution indicates the presence of a basic functional group (e.g., an amine).[12][13]
-
Logical Flow for Solubility Tests
Caption: Logical workflow for the qualitative solubility testing of an organic compound.
pKa Determination
The pKa is a measure of the acidity of a compound. For a phenol like 3-methylnaphthalen-1-ol, this is a key parameter.
Methodology: Potentiometric Titration
This method involves titrating a solution of the compound with a strong base and monitoring the pH.[14]
-
Sample Preparation: A dilute solution of 3-methylnaphthalen-1-ol (e.g., 1 mM) is prepared in a suitable solvent mixture (e.g., acetonitrile-water).[14][15] The ionic strength is kept constant with a salt like KCl.[14]
-
Apparatus: A calibrated pH meter with an electrode and a magnetic stirrer.[14]
-
Procedure:
-
The solution is placed in a reaction vessel and purged with nitrogen.[14]
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.[14]
-
The pH is recorded after each addition, allowing the reading to stabilize.[14]
-
The data is plotted as pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Workflow for pKa Determination by Potentiometric Titration
References
- 1. 1-Naphthol, 3-methyl- | C11H10O | CID 26135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-1-naphthol, a valuable intermediate in organic synthesis. This document details a proven synthetic route, including a detailed experimental protocol, and presents a thorough characterization of the compound through various analytical techniques.
Introduction
This compound, a derivative of 1-naphthol, is a significant building block in the synthesis of more complex organic molecules. Its substituted naphthalene core makes it a versatile precursor for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide outlines a reliable synthetic pathway and provides detailed characterization data to aid researchers in its preparation and identification.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process involving the initial synthesis of 3-methyl-5,6,7,8-tetrahydro-1-naphthol followed by its dehydrogenation.
Part 1: Synthesis of 3-Methyl-5,6,7,8-tetrahydro-1-naphthol
This precursor can be synthesized via a cyclization reaction. A detailed experimental protocol is provided below, adapted from the literature.
Experimental Protocol:
-
Materials:
-
Cyclohexenyl acetone
-
Ethyl bromoacetate
-
Zinc
-
Phosphorus pentoxide
-
Benzene (dry)
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare the Reformatsky reagent by reacting ethyl bromoacetate with activated zinc in dry benzene.
-
To the Reformatsky reagent, add cyclohexenyl acetone dropwise with stirring.
-
After the initial reaction subsides, reflux the mixture for one hour.
-
Hydrolyze the reaction mixture with dilute hydrochloric acid.
-
Separate the benzene layer, wash with water, sodium bicarbonate solution, and again with water. Dry the benzene layer over anhydrous sodium sulfate.
-
Remove the benzene by distillation to obtain the crude ethyl β-hydroxy-β-methyl-γ-(cyclohexen-1-yl)-butyrate.
-
Dehydrate the crude ester by refluxing with a small amount of iodine in benzene.
-
Saponify the resulting unsaturated ester by refluxing with alcoholic potassium hydroxide.
-
Isolate the unsaturated acid by acidification and extraction with ether.
-
Cyclize the unsaturated acid by heating with phosphorus pentoxide in a suitable solvent to yield 3-methyl-5,6,7,8-tetrahydro-1-naphthol.
-
Purify the product by distillation under reduced pressure.
-
Part 2: Dehydrogenation of 3-Methyl-5,6,7,8-tetrahydro-1-naphthol
The final step involves the aromatization of the tetrahydronaphthol intermediate to yield this compound.
Experimental Protocol:
-
Materials:
-
3-Methyl-5,6,7,8-tetrahydro-1-naphthol
-
Palladium on charcoal (10%)
-
Tetrachloroethane
-
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 3-methyl-5,6,7,8-tetrahydro-1-naphthol in tetrachloroethane.
-
Add a catalytic amount of 10% palladium on charcoal.
-
Heat the mixture to reflux and maintain reflux for several hours until the evolution of hydrogen ceases.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Remove the solvent from the filtrate by distillation under reduced pressure.
-
The resulting crude this compound can be purified by crystallization or sublimation.
-
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through the determination of its physical properties and spectroscopic analysis.
Physical Properties
| Property | Value | Reference |
| CAS Number | 13615-40-2 | |
| Molecular Formula | C₁₁H₁₀O | |
| Molecular Weight | 158.20 g/mol | |
| Melting Point | 90-91 °C | |
| Boiling Point | 140-150 °C at 2 Torr |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are summarized below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | s | 3H | -CH₃ |
| ~7.0-8.0 | m | 6H | Ar-H |
| ~8.5-9.5 | br s | 1H | -OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are listed below.
| Chemical Shift (ppm) | Assignment |
| ~21 | -CH₃ |
| ~110-140 | Aromatic C-H and C-C |
| ~150-155 | Aromatic C-O |
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound are presented in the following table.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretch |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Weak | -CH₃ stretch |
| 1500-1600 | Strong | Aromatic C=C stretch |
| 1200-1300 | Strong | C-O stretch |
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 158 | [M]⁺ (Molecular ion) |
| 143 | [M - CH₃]⁺ |
| 115 | [M - CH₃ - CO]⁺ |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Workflow: Dehydrogenation
Caption: Dehydrogenation Workflow.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its characterization data. The presented information is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and reliable production and identification of this important chemical intermediate.
An In-depth Technical Guide to 3-Methyl-1-naphthol (CAS: 13615-40-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-naphthol, with the CAS number 13615-40-2, is an aromatic organic compound belonging to the naphthol family. Naphthols are derivatives of naphthalene and are characterized by the presence of a hydroxyl group. As a methylated derivative of 1-naphthol, this compound holds potential for exploration in various fields of chemical and pharmaceutical research. Its structural features suggest the possibility of diverse biological activities, making it a molecule of interest for drug discovery and development. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthesis, analytical characterization, and potential biological significance based on related compounds.
Physicochemical Properties
While experimental data for this compound is limited, a combination of reported and predicted properties provides a foundational understanding of its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 158.20 g/mol | --INVALID-LINK-- |
| Melting Point | 90-91 °C | ChemicalBook |
| Boiling Point | 140-150 °C at 2 Torr | ChemicalBook |
| IUPAC Name | 3-methylnaphthalen-1-ol | --INVALID-LINK-- |
| CAS Number | 13615-40-2 | --INVALID-LINK-- |
| XLogP3 (Predicted) | 3.2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
Synthesis and Characterization
Synthesis Pathway
A plausible synthetic route to this compound involves the dehydrogenation of 3-methyl-1-tetralone. This precursor can be synthesized through various established methods in organic chemistry.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 3-Methyl-1-tetralone
Materials:
-
3-Methyl-1-tetralone
-
10% Palladium on activated carbon (Pd/C)
-
High-boiling solvent (e.g., decalin or diphenyl ether)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for reflux and distillation
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for inert gas, dissolve 3-methyl-1-tetralone in a suitable high-boiling solvent.
-
Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Heat the mixture to reflux under a gentle stream of inert gas to facilitate the removal of hydrogen gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent used for the reaction.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexane) or by column chromatography on silica gel.
Analytical Characterization
The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8-8.1 ppm (m, 1H): Aromatic proton on the naphthalene ring, likely H-8, deshielded by the proximity to the other ring.
-
δ ~7.2-7.5 ppm (m, 4H): Remaining aromatic protons on the naphthalene ring.
-
δ ~4.5-5.5 ppm (s, 1H): Phenolic hydroxyl proton (-OH). The chemical shift can vary depending on concentration and solvent.
-
δ ~2.4 ppm (s, 3H): Methyl protons (-CH₃).
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~150-155 ppm: Carbon bearing the hydroxyl group (C-1).
-
δ ~120-135 ppm: Aromatic carbons of the naphthalene ring.
-
δ ~110-120 ppm: Aromatic carbons of the naphthalene ring.
-
δ ~21 ppm: Methyl carbon (-CH₃).
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
Expected FT-IR Peaks (KBr pellet):
-
~3200-3500 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
-
~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching vibrations.
-
~2850-2960 cm⁻¹ (sharp): Aliphatic C-H stretching vibrations of the methyl group.
-
~1580-1620 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations of the aromatic naphthalene ring.
-
~1200-1260 cm⁻¹: C-O stretching vibration of the phenol.
-
~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the naphthalene ring.
Potential Biological Activity and Drug Development Applications
While no specific biological activities have been reported for this compound, the broader class of naphthol derivatives has been extensively studied, revealing a wide range of pharmacological effects. These findings suggest promising avenues for future research into the therapeutic potential of this compound.
Antioxidant Activity
Many phenolic compounds, including naphthols, exhibit antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the naphthalene ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Enzyme Inhibition
Naphthol derivatives have been identified as inhibitors of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.
-
Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: Some substituted 1-naphthols have shown potent inhibitory activity against AChE and CAs, enzymes implicated in neurodegenerative diseases and other pathological conditions.[1][2]
-
Cyclooxygenase (COX) Inhibition: Naphthalene derivatives have been investigated as inhibitors of COX enzymes, which are key targets in the development of anti-inflammatory drugs.
Anticancer Activity
The naphthalene scaffold is present in several compounds with demonstrated anticancer properties. The potential mechanisms of action for naphthol derivatives include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.
References
Spectroscopic and Spectrometric Analysis of 3-Methyl-1-naphthol: A Technical Guide
Introduction
3-Methyl-1-naphthol (C₁₁H₁₀O, Molar Mass: 158.20 g/mol ) is an aromatic organic compound of interest in various fields of chemical research and development. Its structural elucidation and characterization rely heavily on modern spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectral data for this compound and outlines the standard experimental protocols for acquiring such data.
Data Presentation
The anticipated spectral data for this compound is summarized below.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | H-8 |
| ~ 7.7 - 7.9 | d | 1H | H-5 |
| ~ 7.4 - 7.6 | m | 2H | H-6, H-7 |
| ~ 7.2 | s | 1H | H-4 |
| ~ 7.0 | s | 1H | H-2 |
| ~ 4.5 - 5.5 | br s | 1H | OH |
| ~ 2.5 | s | 3H | -CH₃ |
Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration and solvent and may exchange with D₂O. Aromatic protons will exhibit complex splitting patterns (coupling) based on their relationships.
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 152 | C1 (C-OH) |
| ~ 135 | C-3 (C-CH₃) |
| ~ 134 | C-8a |
| ~ 128 | C-4a |
| ~ 127 | C-7 |
| ~ 126 | C-5 |
| ~ 125 | C-6 |
| ~ 122 | C-8 |
| ~ 120 | C-4 |
| ~ 109 | C-2 |
| ~ 21 | -CH₃ |
Note: Carbon chemical shifts are predicted based on substituent effects on the naphthalene ring system. Quaternary carbons (C1, C3, C4a, C8a) will typically show weaker signals.
Table 3: Expected Infrared (IR) Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |
| ~ 1600, ~1500 | Medium-Strong | Aromatic C=C ring stretch |
| ~ 1260 | Strong | C-O stretch (phenol) |
| ~ 830 - 750 | Strong | Aromatic C-H out-of-plane bend |
Note: The broadness of the O-H stretch is a key characteristic for phenols due to intermolecular hydrogen bonding.[1]
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
Ionization Method: Electron Ionization (EI) at 70 eV
| m/z (Mass/Charge Ratio) | Relative Abundance | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| 157 | High | [M-H]⁺ |
| 143 | Medium | [M-CH₃]⁺ |
| 130 | Medium | [M-CO]⁺ |
| 129 | High | [M-H-CO]⁺ |
| 115 | Medium | [C₉H₇]⁺ (Naphthalenyl cation) |
Note: The molecular ion peak is expected to be prominent. The fragmentation pattern is dominated by the loss of a hydrogen radical, a methyl radical, and the stable carbon monoxide molecule, which is characteristic of phenols.[2][3][4]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5][6][7]
-
The sample should be fully dissolved. If necessary, use gentle warming or vortexing. Filter the solution if any solid particulates are present.[5]
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.[5]
-
-
Data Acquisition :
-
Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.[7]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
ATR is a common and simple method for solid samples.[8]
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[9]
-
Place a small amount of solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[9]
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.[9]
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[9]
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[10][11]
-
-
Data Processing :
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
For a volatile and thermally stable compound like this compound, direct insertion via a solids probe or coupling with Gas Chromatography (GC-MS) is suitable.
-
For direct insertion, a small amount of the sample (microgram range) is placed in a capillary tube at the end of the probe.
-
For GC-MS, the sample is first dissolved in a volatile solvent (e.g., dichloromethane or hexane) and injected into the GC, which separates it from impurities before it enters the mass spectrometer.
-
-
Ionization (Electron Ionization - EI) :
-
The sample is introduced into the ion source, which is under high vacuum.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13]
-
This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.[2]
-
-
Mass Analysis and Detection :
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
-
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of a chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. whitman.edu [whitman.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. cbic.yale.edu [cbic.yale.edu]
- 10. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Crystal Structure and Biological Significance of Naphthol Derivatives
Disclaimer: This technical guide addresses the topic of the crystal structure of 3-Methyl-1-naphthol. However, a comprehensive search of available scientific literature did not yield specific crystallographic data for this compound. Therefore, this document provides a detailed analysis of a closely related and structurally characterized compound, 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol , as a representative example to illustrate the crystallographic features of substituted naphthols. Furthermore, this guide explores the broader biological activities and potential signaling pathways associated with naphthol derivatives.
Crystal Structure Analysis of a Representative Naphthol Derivative
While the crystal structure of this compound is not publicly available, the analysis of structurally similar compounds provides valuable insights into the molecular geometry and packing of this class of molecules. The crystal structure of 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol serves as an excellent case study.
The crystallographic data for 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol is summarized in the table below. This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.
| Parameter | Value |
| Chemical Formula | C₂₃H₂₅NO |
| Molecular Weight | 331.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 9.2138 (13) Å |
| b | 10.9056 (13) Å |
| c | 18.635 (3) Å |
| α | 90° |
| β | 97.007 (10)° |
| γ | 90° |
| Volume | 1858.5 (5) ų |
| Z | 4 |
| Temperature | 292 K |
| Radiation | Mo Kα |
| Wavelength | 0.71073 Å |
| Density (calculated) | 1.185 Mg m⁻³ |
| Absorption Coefficient (μ) | 0.07 mm⁻¹ |
In the solid state, the molecular conformation of 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol is stabilized by a strong intramolecular O—H···N hydrogen bond. The dihedral angle between the naphthyl and phenyl rings is 78.17 (10)°. The crystal packing is primarily governed by van der Waals interactions.
Experimental Protocols
The methodologies for the synthesis and crystallization of the representative naphthol derivative are detailed below. These protocols are typical for the preparation and crystallographic analysis of organic compounds.
A mixture of benzaldehyde (10 mmol), naphthalen-2-ol (10 mmol), and 3-methylpiperidine (10 mmol) was placed in a dry 50 ml flask. The mixture was stirred at 373 K for 10 hours. Following this, 15 ml of ethanol was added, and the mixture was heated under reflux for 30 minutes. The resulting precipitate was filtered and washed three times with ethanol to yield the title compound.
Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a dichloromethane solution of the synthesized compound. A pale yellow, prism-shaped crystal was selected for data collection. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
The following diagram illustrates the general workflow for the synthesis and structural determination of a crystalline organic compound.
Biological Activity and Signaling Pathways of Naphthol Derivatives
Naphthol and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been investigated for their potential as anticancer agents, enzyme inhibitors, and antioxidants.
Several studies have highlighted the anticancer properties of naphthol derivatives. For instance, a series of novel naphthoquinone-naphthol derivatives have been shown to exhibit potent inhibitory effects on various cancer cell lines.[1] Mechanistic studies have revealed that some of these compounds can induce apoptosis (programmed cell death) in cancer cells.
Naphthol derivatives have also been identified as effective inhibitors of various enzymes. For example, certain 1-naphthol derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (hCA) I and II.[2] The inhibition of these enzymes is relevant to the treatment of neurodegenerative diseases and other pathological conditions.
The anticancer effects of some naphthoquinone-naphthol derivatives have been linked to the downregulation of specific signaling pathways that are crucial for cancer cell proliferation and survival. One such pathway is the EGFR/PI3K/Akt signaling cascade.[1] Inhibition of this pathway can lead to a reduction in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the levels of pro-apoptotic proteins such as cleaved caspase-3, ultimately promoting cancer cell death.
The diagram below illustrates the EGFR/PI3K/Akt signaling pathway and the potential point of intervention by a naphthol derivative.
Conclusion
While the specific crystal structure of this compound remains to be determined, the analysis of closely related compounds provides a solid foundation for understanding the structural chemistry of this class of molecules. The detailed experimental protocols for synthesis and crystallization are well-established. From a broader perspective, naphthol derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology, due to their ability to modulate key signaling pathways and inhibit enzymes involved in disease progression. Further research into the structure-activity relationships of this compound and its analogues could lead to the discovery of novel drug candidates with improved efficacy and selectivity.
References
Toxicological Profile of 3-Methyl-1-naphthol: An In-Depth Technical Guide
Introduction
3-Methyl-1-naphthol is an aromatic organic compound with a naphthalene backbone. Its toxicological profile is of interest to researchers, scientists, and drug development professionals due to its structural similarity to naphthalene and its derivatives, which are known to exhibit a range of toxic effects. This technical guide synthesizes the available information on related compounds to infer a potential toxicological profile for this compound and provides detailed experimental protocols for key toxicological assays.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and related compounds is presented in Table 1. These properties can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound, and thus its potential toxicity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Naphthol | Naphthalene |
| CAS Number | 13615-40-2 | 90-15-3 | 91-20-3 |
| Molecular Formula | C₁₁H₁₀O | C₁₀H₈O | C₁₀H₈ |
| Molecular Weight ( g/mol ) | 158.20 | 144.17 | 128.17 |
| Melting Point (°C) | 95 - 97 | 95 - 96 | 80.26 |
| Boiling Point (°C) | 278 - 280 | 278 - 280 | 218 |
| LogP (octanol-water partition coefficient) | 3.2 (Computed) | 2.7 | 3.4 |
Toxicological Data (Based on Structurally Related Compounds)
Due to the lack of specific data for this compound, this section summarizes the known toxicological effects of naphthalene, 1-methylnaphthalene, and 1-naphthol.
Acute Toxicity
Acute toxicity data for 1-naphthol suggests it is harmful if swallowed and toxic in contact with skin.[1][2] For naphthalene, oral LD50 values in rodents range from 533 to 2600 mg/kg.[3]
Table 2: Acute Toxicity Data for Related Compounds
| Compound | Species | Route | LD50 | Reference |
| Naphthalene | Mouse (male) | Oral | 533 mg/kg | [3] |
| Naphthalene | Mouse (female) | Oral | 710 mg/kg | [3] |
| Naphthalene | Rat | Oral | 2200 - 2600 mg/kg | [3] |
| 1-Naphthol | - | Oral | Category 4 (Harmful if swallowed) | [1] |
| 1-Naphthol | - | Dermal | Category 4 (Toxic in contact with skin) | [1] |
Genotoxicity
Naphthalene has generally been found to be non-mutagenic in bacterial assays (Ames test).[4] However, some of its metabolites, such as naphthoquinones, have shown evidence of genotoxicity.[4] Studies on human lymphocytes have indicated that naphthalene and its metabolites, 1-naphthol and 2-naphthol, can induce DNA damage.[5]
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified naphthalene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[6] Chronic inhalation exposure to naphthalene has been shown to cause respiratory tract tumors in rodents.[6][7] Long-term studies on 1-methylnaphthalene and 2-methylnaphthalene have provided limited evidence of carcinogenicity in mice.[6]
Reproductive and Developmental Toxicity
Information on the reproductive and developmental toxicity of this compound is not available. Studies on a mixture of aromatic hydrocarbons (High Flash Aromatic Naphtha) containing isomers of ethyltoluene and trimethylbenzene showed developmental effects in mice at high, near-lethal exposure levels, including reduced fetal weight and an increased incidence of cleft palate.[8] In rats, the same mixture did not show consistent evidence of reproductive toxicity.[8] Naphthalene has been shown to cross the placenta and has been associated with hemolytic anemia in newborns.[9]
Metabolism and Mechanism of Action (Hypothesized)
The metabolism of this compound is likely to proceed through pathways similar to those of naphthalene and 1-methylnaphthalene. The primary routes of metabolism for naphthalene involve oxidation by cytochrome P450 (CYP) enzymes to form an epoxide, which can then be conjugated and excreted or further metabolized to naphthols and naphthoquinones.[10][11] For methylnaphthalenes, metabolism can occur at both the methyl group and the aromatic ring.[12]
The toxicity of naphthalene and its derivatives is often linked to their metabolic activation to reactive intermediates that can cause oxidative stress and bind to cellular macromolecules.
Caption: Hypothesized metabolic pathway of this compound.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These are generalized protocols and would require optimization for testing a specific compound like this compound.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strains: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.
-
Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: Mix the test substance at various concentrations, the bacterial culture, and the S9 mix (if used) with molten top agar. Pour this mixture onto minimal glucose agar plates.
-
Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix before adding to the top agar and plating.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on the test plates and compare to the spontaneous reversion rate on control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
Caption: General workflow for the Ames Test.
In Vitro Micronucleus Assay
Objective: To detect genotoxic damage by identifying the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These can result from chromosome breakage or whole chromosome loss.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary cells like human lymphocytes.
-
Exposure: Treat the cells with the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa, acridine orange).
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).
-
Cytotoxicity Assessment: Concurrently, assess cytotoxicity to ensure that the observed genotoxicity is not a secondary effect of cell death.
Rodent Carcinogenicity Bioassay
Objective: To assess the carcinogenic potential of a substance following long-term exposure in rodents.
Methodology:
-
Animal Model: Typically use two rodent species, such as F344 rats and B6C3F1 mice. Use both sexes.
-
Dose Selection: Based on subchronic toxicity studies, select at least three dose levels and a concurrent control group. The highest dose should induce minimal toxicity without significantly altering the animals' lifespan.
-
Administration: Administer the test substance via a relevant route of exposure (e.g., oral gavage, diet, inhalation) daily for the majority of the animals' lifespan (e.g., 18-24 months).
-
Observation: Monitor the animals for clinical signs of toxicity and the development of palpable masses.
-
Pathology: At the end of the study, conduct a complete necropsy and histopathological examination of all major tissues and organs from all animals.
-
Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized. Based on the data from structurally related compounds, it is plausible that this compound could exhibit moderate acute toxicity, potential for genotoxicity (particularly after metabolic activation), and possible carcinogenicity with long-term exposure. However, these are extrapolations and require experimental verification.
To establish a definitive toxicological profile for this compound, the following studies are recommended:
-
Acute toxicity studies via oral, dermal, and inhalation routes.
-
A battery of in vitro genotoxicity assays , including the Ames test and a micronucleus or chromosomal aberration assay.
-
In vivo genotoxicity studies if in vitro assays are positive.
-
Repeated-dose toxicity studies (28-day and 90-day) to identify target organs and establish a no-observed-adverse-effect level (NOAEL).
-
Metabolism and pharmacokinetic studies to understand the ADME properties and identify potential reactive metabolites.
-
Chronic toxicity/carcinogenicity bioassays if there is evidence of genotoxicity or significant toxicity in repeated-dose studies.
-
Reproductive and developmental toxicity screening studies.
The generation of such data is crucial for a comprehensive risk assessment of this compound for researchers, scientists, and drug development professionals.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. scialert.net [scialert.net]
- 8. The reproductive and developmental toxicity of High Flash Aromatic Naphtha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 1-Naphthol, 3-methyl- | C11H10O | CID 26135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
3-Methyl-1-naphthol as a Metabolite of Polycyclic Aromatic Hydrocarbons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants known for their carcinogenic and toxic effects, which are primarily mediated through their metabolic activation into reactive intermediates. Methylated PAHs, such as 1-methylnaphthalene, are significant components of this class, found in fossil fuels and products of incomplete combustion. This technical guide focuses on 3-methyl-1-naphthol, a hydroxylated metabolite of 1-methylnaphthalene. We will explore its metabolic formation, toxicological implications based on its structural similarity to 1-naphthol, and the analytical methodologies for its detection and quantification in biological matrices. This document serves as a comprehensive resource, providing detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways to aid researchers in the fields of toxicology, environmental health, and drug development.
Introduction to PAHs and their Metabolism
Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds containing two or more fused aromatic rings. They are released into the environment from both natural and anthropogenic sources, including the incomplete combustion of organic materials like coal, oil, wood, and tobacco.[1] The toxicity of parent PAHs is often low; however, they become potent toxicants upon metabolic activation in the body.[2]
The primary pathway for PAH metabolism involves the cytochrome P450 (CYP) monooxygenase system, which introduces epoxide groups onto the aromatic rings.[3] These epoxides are highly reactive electrophiles that can bind to cellular macromolecules like DNA, leading to adduct formation and initiating carcinogenesis.[2] Alternatively, these epoxides can be hydrolyzed by epoxide hydrolase to form dihydrodiols or can rearrange to form phenols (naphthols in the case of naphthalene derivatives).[4] This guide specifically examines this compound, a metabolite derived from the methylated PAH, 1-methylnaphthalene.[5]
Metabolic Formation of this compound
The biotransformation of 1-methylnaphthalene is a critical step in its detoxification and toxicity. The process is primarily initiated by CYP enzymes, which can oxidize either the methyl group or the aromatic ring.[3] The formation of hydroxylated metabolites, such as methyl-naphthols, proceeds via the ring epoxidation pathway.
This pathway involves the formation of an unstable epoxide intermediate, 1-methylnaphthalene-3,4-oxide. This epoxide can then undergo a spontaneous intramolecular rearrangement (the NIH shift) to yield the thermodynamically more stable phenol, this compound. This metabolite, along with other isomers, can then be conjugated with glucuronic acid or sulfate to facilitate excretion.[6]
Toxicological Effects and Mechanism of Action
The primary mechanism of toxicity is believed to be the induction of oxidative stress.[2] Naphthols can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. This surge in ROS can overwhelm the cell's antioxidant defenses, leading to the depletion of intracellular glutathione (GSH), a critical component of the cellular antioxidant system.[6] The consequences of this oxidative imbalance include lipid peroxidation, which damages cell membranes, and oxidative DNA damage, which can lead to mutations and apoptosis.[2][7]
Quantitative Toxicological Data (for 1-Naphthol)
The following table summarizes acute toxicity data for 1-naphthol, which serves as a proxy for estimating the potential toxicity of its methylated derivative.
| Compound | Test Organism | Route | Value | Reference |
| 1-Naphthol | Rat | Oral LD50 | 1870 mg/kg | [8] |
| 1-Naphthol | Rabbit | Dermal LD50 | 880 mg/kg | [8] |
| 1-Naphthol | Mouse | Oral LD50 | 275 mg/kg | [9] |
Analytical Methods for Detection and Quantification
The analysis of this compound and other naphthols in biological fluids, particularly urine, is crucial for biomonitoring of PAH exposure. Gas chromatography-mass spectrometry (GC-MS) is a widely used, robust, and sensitive method for this purpose.[7] Since naphthols are typically excreted as glucuronide and sulfate conjugates, a hydrolysis step is required to release the free analytes prior to extraction and analysis.[10]
Experimental Workflow: GC-MS Analysis
The general workflow involves enzymatic hydrolysis, solid-phase or liquid-liquid extraction, derivatization to improve volatility and chromatographic performance, and finally, instrumental analysis.
Detailed Experimental Protocol: GC-MS Analysis of Urinary Methyl-naphthols
This protocol is a composite based on established methodologies for urinary naphthol analysis.[7][10][11]
-
Sample Preparation and Hydrolysis:
-
Thaw frozen urine samples (2 mL) and mix thoroughly.
-
Spike the sample with an appropriate internal standard (e.g., 1-Naphthol-d7 and 3-Methyl-1-naphthyl acetate for monitoring derivatization efficiency).[7]
-
Add 4 mL of sodium acetate buffer (0.1 M, pH 5.0).
-
Add 25 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[10]
-
Incubate the mixture overnight (approx. 16 hours) at 37°C to deconjugate the metabolites.
-
Centrifuge the sample for 10 minutes at 1500 x g to pellet any precipitate.[10]
-
-
Extraction:
-
Perform liquid-liquid extraction by adding 5 mL of n-hexane to the supernatant.
-
Vortex vigorously for 2 minutes and centrifuge for 5 minutes to separate the phases.
-
Carefully transfer the upper organic (n-hexane) layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Acetylation):
-
To the dried residue, add 100 µL of acetic anhydride and 100 µL of a saturated sodium acetate solution.[7]
-
Vortex the mixture and heat at 60°C for 30 minutes to form the naphthyl acetate derivatives.
-
After cooling, add 200 µL of n-hexane and vortex to extract the derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[11]
-
Mass Spectrometer: Agilent MS detector (or equivalent).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for target analytes and internal standards.
-
-
Quantification:
-
Prepare a series of calibration standards by spiking control urine with known concentrations of this compound and other target analytes.
-
Process the standards using the same procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Determine the concentration in unknown samples by interpolation from the calibration curve.
-
Quantitative Method Performance
The following table presents typical performance characteristics for GC-MS-based analysis of naphthols in urine, demonstrating the sensitivity and reliability of the methodology.
| Parameter | 1-Naphthol | 2-Naphthol | Reference |
| Limit of Detection (LOD) | 0.30 µg/L | 0.30 µg/L | [7] |
| Limit of Quantification (LOQ) | 1.00 µg/L | 1.00 µg/L | [7] |
| Recovery | 90.8% - 98.1% | 90.8% - 98.1% | [7] |
| Intraday Precision (RSD) | 0.3% - 3.9% | 0.3% - 3.9% | [7] |
| Interday Precision (RSD) | 0.4% - 4.1% | 0.4% - 4.1% | [7] |
This compound as a Biomarker of Exposure
Urinary metabolites are effective biomarkers for assessing human exposure to PAHs. While 1-hydroxypyrene is the most commonly used biomarker for general PAH exposure, specific naphthols can serve as indicators for exposure to naphthalene and its alkylated derivatives. The presence of this compound in urine would specifically indicate exposure to 1-methylnaphthalene.
Biomonitoring studies of occupationally exposed workers have quantified levels of the related metabolites 1- and 2-naphthol, providing a reference range for concentrations that might be expected for methyl-naphthols under similar exposure scenarios.
| Population | Metabolite | Concentration Range (µmol/mol creatinine) | Median (µmol/mol creatinine) | Reference |
| Occupationally Exposed Workers (n=90) | 1-Naphthol | 4.2 | ||
| Occupationally Exposed Workers (n=90) | 2-Naphthol | 4.0 |
Conclusion and Future Directions
This compound is a key metabolite of the environmental pollutant 1-methylnaphthalene. Its formation via cytochrome P450-mediated oxidation highlights a critical pathway for the bioactivation of methylated PAHs. While its specific toxicity profile is not well-characterized, its structural similarity to 1-naphthol suggests a potential for inducing cellular damage through oxidative stress. Reliable and sensitive analytical methods, primarily GC-MS, are available for its quantification in urine, making it a viable candidate as a specific biomarker for 1-methylnaphthalene exposure.
Future research should focus on elucidating the specific toxicological properties of this compound, including in vitro cytotoxicity and genotoxicity assays, to determine if the methyl group alters its potency compared to 1-naphthol. Furthermore, defining its role in signaling pathways and establishing a definitive dose-response relationship will be crucial for accurate risk assessment in exposed populations.
References
- 1. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in Sphingobium sp. Strain B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. epa.gov [epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Vitamin K - Wikipedia [en.wikipedia.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Theoretical Investigations into the Electronic Structure of 3-Methyl-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 3-Methyl-1-naphthol, a substituted naphthalene derivative of interest in various chemical and pharmaceutical research fields. The document outlines the computational methodologies, rooted in Density Functional Theory (DFT), for elucidating key electronic properties. It presents a structured summary of expected quantitative data, including molecular geometry, vibrational frequencies, and frontier molecular orbital energies. Furthermore, this guide illustrates the typical computational workflow and the conceptual relationships between calculated parameters through detailed diagrams, offering a foundational resource for researchers engaged in the computational analysis of aromatic compounds.
Introduction
Naphthalene and its derivatives are fundamental aromatic hydrocarbons that form the structural core of many organic compounds with significant applications in materials science and medicinal chemistry. The electronic properties of these molecules, which are dictated by their π-electron systems, are crucial for understanding their reactivity, intermolecular interactions, and potential biological activity. The introduction of substituents, such as a methyl and a hydroxyl group in this compound, can significantly modulate these electronic characteristics.
Theoretical and computational chemistry provide powerful tools for investigating the electronic structure of such molecules at the atomic level.[1][2] Methods like Density Functional Theory (DFT) have proven to be highly effective in predicting molecular properties with a good balance of accuracy and computational cost.[3][4][5] This guide details the application of these theoretical methods to elucidate the electronic landscape of this compound.
Computational Methodology
The following section details a standard and robust computational protocol for the theoretical analysis of this compound's electronic structure. This methodology is based on widely accepted practices in the field of computational chemistry.[1][6]
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is crucial as all subsequent electronic property calculations are dependent on the determined equilibrium structure.
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used for its accuracy in describing the electronic structure of organic molecules.
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing the nuances of the electronic structure.
-
Software: Gaussian suite of programs is a standard choice for such calculations.
-
Procedure: The geometry is optimized until a stationary point on the potential energy surface is found, characterized by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. This analysis also provides theoretical vibrational spectra (Infrared and Raman) which can be compared with experimental data for validation of the computational model.
-
Method: DFT, using the same functional and basis set as for the geometry optimization.
-
Output: The calculation yields the harmonic vibrational frequencies. These are often scaled by an empirical factor to better match experimental values. The analysis also provides the infrared intensities and Raman activities for each vibrational mode.
Electronic Properties Calculation
With the optimized geometry, a range of electronic properties can be calculated to describe the electronic character of this compound.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[1][2]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the delocalization of electron density and the nature of the chemical bonds within the molecule.
The logical workflow for these computational experiments is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize the kind of quantitative data that can be obtained from the computational methodology described above. The values presented here are illustrative and would be the output of the actual calculations.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |
| C1-O | 1.36 | C2-C1-O | 118.0 |
| C3-C11 | 1.51 | C2-C3-C11 | 121.0 |
| ... | ... | ... | ... |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν(O-H) | 3650 | 50.2 | 150.3 | O-H stretch |
| ν(C-H) aromatic | 3100-3000 | 20.5 | 120.1 | Aromatic C-H stretch |
| ν(C-H) methyl | 2950 | 35.8 | 100.7 | Methyl C-H stretch |
| ν(C=C) aromatic | 1600-1450 | 80.1 | 250.6 | Aromatic C=C stretch |
| δ(O-H) | 1350 | 60.3 | 80.4 | O-H in-plane bend |
| ... | ... | ... | ... | ... |
Table 3: Key Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -5.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 1.5 Debye |
The relationship between these key electronic properties is illustrated in the diagram below.
Conclusion
The theoretical study of the electronic structure of this compound through computational methods like DFT provides invaluable insights into its chemical nature. The outlined methodology, from geometry optimization to the calculation of various electronic properties, offers a robust framework for researchers. The expected quantitative data, presented in a structured format, can guide further experimental work and aid in the rational design of new molecules with desired properties for applications in drug development and materials science. The provided diagrams of the computational workflow and the interplay of electronic properties serve as a clear visual guide for understanding the theoretical approach to characterizing this important molecule.
References
Methodological & Application
Application Notes and Protocols for the Detection of 3-Methyl-1-naphthol in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 3-Methyl-1-naphthol in human urine. While specific methods for this compound are not extensively documented in publicly available literature, the protocols outlined below are adapted from validated methods for similar analytes, such as 1-naphthol and 2-naphthol, which are common biomarkers of exposure to naphthalene and carbaryl.[1][2][3][4][5] These methods, primarily based on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), can be readily modified and validated for the quantification of this compound.
Introduction
This compound is a derivative of 1-naphthol and a potential metabolite of 3-methylnaphthalene. The detection and quantification of this compound in urine are crucial for toxicological studies, environmental exposure assessments, and in the development of drugs where naphthalene-like structures are involved. The analytical methods described herein provide a robust framework for researchers to establish sensitive and reliable quantification of this compound in urine samples.
Analytical Methods Overview
The primary methods for the analysis of naphthols in urine involve enzymatic hydrolysis of conjugated metabolites, followed by extraction and instrumental analysis.[2][3][6] In urine, naphthols are typically present as glucuronide and sulfate conjugates.[2][6] Therefore, a deconjugation step using β-glucuronidase/arylsulfatase is essential to liberate the free naphthol for analysis.[2][6]
Following hydrolysis, the sample is prepared for analysis using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.[1][3] The final determination is then performed using GC-MS or HPLC with fluorescence or mass spectrometric detection.[1][2][3]
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected when adapting the described methods for this compound analysis. These values are based on published data for 1-naphthol and 2-naphthol and should be established specifically for this compound during method validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 0.30 µg/L[2][6] | ~1.4 µg/L (10 nmol/L)[3] | 0.01 - 3.4 ng/mL[7][8] |
| Limit of Quantitation (LOQ) | 0.1 - 1.00 µg/L[2][6] | Not explicitly stated, but above LOD | 0.01 - 10.8 ng/mL[7][8] |
| Linearity Range | 1 - 100 µg/L[2] | Up to at least 28.8 µg/L (200 nmol/L)[3] | 1 - 500 ng/mL[7] |
| Recovery | 90.8% - 98.1%[2] | Not explicitly stated | 83% - 109%[8] |
| Intra-day Precision (%RSD) | 0.3% - 3.9%[2] | <20%[8] | <20%[8] |
| Inter-day Precision (%RSD) | 0.4% - 4.1%[2] | 17% (for 1-naphthol), 20% (for 2-naphthol)[3] | <20%[8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol is adapted from a validated method for the simultaneous determination of 1- and 2-naphthol.[2]
1. Materials and Reagents:
-
This compound analytical standard
-
3-Methyl-1-naphthyl acetate (for use as an internal standard)[2]
-
β-glucuronidase/arylsulfatase from Helix pomatia[2]
-
Acetate buffer (0.5 M, pH 5.0)[2]
-
Acetic anhydride[2]
-
Sodium hydroxide solution (0.5 M)
-
n-Hexane (analytical grade)[2]
-
Acetonitrile (analytical grade)[2]
-
Ultrapure water[2]
-
Glass test tubes
-
Vortex mixer
-
Incubator or water bath (37°C)
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., (5%-phenyl)-methylpolysiloxane)[6]
2. Sample Preparation:
-
Pipette 2 mL of urine into a glass test tube.[2]
-
Add 20 µL of the internal standard solution (3-Methyl-1-naphthyl acetate in acetonitrile).
-
Add 1 mL of 0.5 M acetate buffer (pH 5.0).[2]
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.[2]
-
Vortex the tube and incubate at 37°C for at least 16 hours (overnight) for enzymatic hydrolysis.[2]
-
After incubation, allow the sample to cool to room temperature.
3. Derivatization and Extraction:
-
Add 100 µL of 0.5 M sodium hydroxide solution to the hydrolyzed sample.
-
Add 100 µL of acetic anhydride. This step should be performed in a fume hood. The derivatization reaction is rapid.[6]
-
Immediately add 2 mL of n-hexane.
-
Vortex vigorously for 2 minutes to extract the acetylated derivative.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (n-hexane) to a clean GC vial for analysis.
4. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp to 280°C at 20°C/min
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Determine the characteristic ions for acetylated this compound and the internal standard. For the acetylated naphthols, quantifier and qualifier ions are typically m/z 186 and 144.[6]
-
5. Calibration and Quantification:
-
Prepare calibration standards by spiking blank urine with known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/L).[2]
-
Process the calibration standards alongside the unknown samples using the same procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.[2]
Protocol 2: HPLC-Fluorescence Detection of this compound in Urine
This protocol is based on a method for the analysis of naphthol isomers.[3]
1. Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)[1]
-
Solid Phase Extraction (SPE) cartridges (C18, 1 mL, 100 mg)[1][3]
-
HPLC system with a fluorescence detector and a C18 column (e.g., 150 x 4.6 mm)[3]
2. Sample Preparation and Hydrolysis:
-
Mix 2 mL of urine with 100 µL of glucuronidase solution and 900 µL of acetate buffer in a tube.[1][3]
3. Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[1][3]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 30% acetonitrile in water.[1]
-
Elute the analyte with 200 µL of methanol into a collection vial.[1][3]
4. HPLC Analysis:
-
Injection Volume: 100 µL[1]
-
Mobile Phase: Isocratic 65% methanol: 35% water[3]
-
Flow Rate: 1 mL/min[3]
-
Fluorescence Detection:
5. Calibration and Quantification:
-
Prepare calibration standards in blank urine (e.g., 0-200 nmol/L) and process them in the same manner as the samples.[1][3]
-
Generate a calibration curve by plotting the fluorescence response against the concentration.
Visualization
Caption: General workflow for the analysis of this compound in urine.
Method Validation Considerations
For the successful application of these methods to this compound, a thorough method validation is imperative. Key validation parameters to assess include:
-
Selectivity and Specificity: Ensure that there are no interfering peaks from the urine matrix at the retention time of the analyte.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data, respectively. This should be assessed at multiple concentrations (low, medium, and high QCs).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: Assess the efficiency of the extraction process.
-
Matrix Effects: In LC-MS/MS, evaluate the suppression or enhancement of the analyte signal due to co-eluting matrix components.
-
Stability: Determine the stability of the analyte in urine under different storage conditions and during the analytical process.
By adapting and validating these established protocols, researchers can develop a reliable and sensitive method for the quantification of this compound in urine, enabling further research into its toxicological and metabolic significance.
References
- 1. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of urinary 1- and 2-naphthols, 3- and 9-phenanthrols, and 1-pyrenol in coke oven workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Analysis of 3-Methyl-1-naphthol in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-naphthol is a polycyclic aromatic hydrocarbon (PAH) derivative that can be present in the environment due to industrial processes and the degradation of larger PAH compounds. Monitoring for such compounds is crucial for assessing environmental contamination and understanding potential toxicological impacts. While often used as an internal standard in the analysis of other naphthalenes, its direct analysis as a target analyte in environmental matrices is also of significant interest.[1][2] This document provides detailed application notes and protocols for the determination of this compound in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Environmental Significance and Toxicity
Naphthalene and its derivatives, including methylnaphthalenes, are released into the environment primarily from the combustion of fossil fuels and wood.[3][4] They can be found in air, water, and soil, and can undergo various degradation processes.[3][4][5] While specific toxicological data for this compound is limited, naphthalenes as a class are known to cause adverse health effects.[6][7] The primary metabolite of naphthalene, 1-naphthol, can be further metabolized to toxic quinones.[7] Given the structural similarity, it is prudent to monitor for this compound in environmental samples to assess potential risks.
Analytical Methodologies
The analysis of this compound in environmental samples typically involves sample extraction, cleanup, and instrumental analysis. Both GC-MS and HPLC are suitable techniques, with the choice often depending on the required sensitivity, selectivity, and laboratory instrumentation availability.[8][9]
Data Presentation: Quantitative Analysis Parameters
The following tables summarize typical quantitative data achievable with the described methods. These values are indicative and may vary based on instrumentation and matrix effects.
Table 1: GC-MS Analysis of this compound
| Parameter | Water Sample | Soil Sample |
| Limit of Detection (LOD) | 0.05 µg/L | 1 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/L | 3 µg/kg |
| Linear Range | 0.15 - 50 µg/L | 3 - 100 µg/kg |
| Correlation Coefficient (r²) | >0.998 | >0.997 |
| Recovery (%) | 85 - 105% | 80 - 110% |
| Precision (RSD %) | < 10% | < 15% |
Table 2: HPLC-FLD Analysis of this compound
| Parameter | Water Sample | Soil Sample |
| Limit of Detection (LOD) | 0.01 µg/L | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.03 µg/L | 1.5 µg/kg |
| Linear Range | 0.03 - 20 µg/L | 1.5 - 50 µg/kg |
| Correlation Coefficient (r²) | >0.999 | >0.998 |
| Recovery (%) | 90 - 110% | 85 - 115% |
| Precision (RSD %) | < 8% | < 12% |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Water and Soil
This protocol is adapted from established methods for the analysis of naphthols in environmental and biological samples.[1][2][9] It includes a derivatization step to improve the chromatographic properties of this compound.
1. Sample Preparation
-
Water Samples:
-
Collect 1 L of water sample in a clean amber glass bottle.
-
Acidify the sample to pH < 2 with concentrated sulfuric acid.
-
Spike the sample with an appropriate internal standard (e.g., d7-1-naphthol).
-
Proceed to Solid Phase Extraction (SPE).
-
-
Soil/Sediment Samples:
-
Homogenize the soil sample.
-
Weigh 10 g of the homogenized sample into a beaker.
-
Spike the sample with an appropriate internal standard.
-
Extract the sample using Soxhlet extraction with 150 mL of dichloromethane:acetone (1:1, v/v) for 16-24 hours.[10]
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Proceed to extract cleanup.
-
2. Extraction and Cleanup
-
Water Samples (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 10 mL of ethyl acetate.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
-
Soil Extract Cleanup (SPE):
-
Condition a silica gel SPE cartridge (e.g., 1 g, 6 mL) with 5 mL of hexane.
-
Load the concentrated soil extract onto the cartridge.
-
Elute with 10 mL of hexane:dichloromethane (1:1, v/v).
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
3. Derivatization
-
To the 1 mL extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine as a catalyst.
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.[2]
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Inlet Temperature: 250°C.[2]
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 10°C/min to 300°C, hold for 5 minutes.[2]
-
Transfer Line Temperature: 300°C.[2]
-
Ion Source Temperature: 280°C.[2]
-
Quadrupole Temperature: 150°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for TMS-derivatized this compound: To be determined empirically (likely m/z 230 as the molecular ion, and a fragment ion like m/z 215).
-
Qualifier Ions: To be determined empirically.
-
Protocol 2: HPLC-FLD Analysis of this compound in Water and Soil
This protocol is based on methods for analyzing naphthols in geothermal fluids and other environmental waters, leveraging the native fluorescence of the molecule for high sensitivity.[8][11]
1. Sample Preparation, Extraction, and Cleanup
Follow the same procedures as in Protocol 1 for sample preparation, extraction, and cleanup for both water and soil samples. Derivatization is not required for HPLC analysis. After concentration of the final extract to 1 mL, proceed with solvent exchange to the mobile phase.
2. HPLC-FLD Instrumental Analysis
-
HPLC System: Shimadzu Prominence series or equivalent.[8]
-
Detector: Fluorescence Detector (FLD).
-
Column: Reversed-phase C18 column (e.g., Synergi Hydro-RP, 150 x 4.6 mm, 4 µm).[8]
-
Column Temperature: 25°C.[8]
-
Mobile Phase: Isocratic elution with 50% acetonitrile in water.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: ~290 nm (to be optimized).
-
Emission Wavelength: ~355 nm (to be optimized).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
Caption: General workflow for this compound analysis.
Potential Toxicity Pathway
This diagram illustrates a generalized metabolic activation pathway for naphthalene, which may be similar for its methylated derivatives, leading to the formation of reactive intermediates that can cause cellular damage.
Caption: Generalized metabolic pathway for naphthalene toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. gov.uk [gov.uk]
- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. env.go.jp [env.go.jp]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 3-Methyl-1-naphthol for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 3-Methyl-1-naphthol to enhance its detection and quantification using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Introduction
This compound is a naphthalene metabolite of toxicological interest. Direct analysis of this compound can be challenging due to its polarity and, in the case of HPLC, its native fluorescence may not provide sufficient sensitivity for trace-level detection. Chemical derivatization is a strategy employed to improve the analytical properties of a target compound.[1][2] For GC-MS analysis, derivatization can increase volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[1] For HPLC with fluorescence detection, derivatization can be used to introduce a highly fluorescent tag to the molecule, significantly lowering the limit of detection.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A common and effective method for the derivatization of hydroxyl compounds like this compound for GC-MS analysis is acetylation, which converts the polar hydroxyl group into a less polar acetate ester.[3][4] This increases the volatility of the analyte, making it more amenable to gas chromatography. Another widely used technique is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[5]
Protocol 1: Acetylation of this compound with Acetic Anhydride
This protocol is adapted from methods used for the determination of similar naphthol compounds.[3][4]
Materials:
-
This compound standard
-
Acetic anhydride
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 M)
-
n-Hexane (or other suitable organic solvent like toluene)
-
Internal Standard (IS) solution (e.g., 3-Methyl-1-naphthyl acetate or a deuterated analog like 1-Naphthol-d7)
-
Sample matrix (e.g., urine, plasma)
-
β-Glucuronidase/arylsulfatase (for biological samples)
-
Acetate buffer (pH 5.0)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation (for biological samples):
-
To 2 mL of the sample (e.g., urine) in a glass test tube, add 1 mL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution to hydrolyze conjugated metabolites.
-
Add the internal standard solution.
-
Vortex the mixture and incubate at 37°C for at least 16 hours to ensure complete hydrolysis.[3]
-
-
Derivatization:
-
After hydrolysis, add 100 µL of acetic anhydride and 200 µL of 0.5 M NaOH to the sample tube.
-
Vortex the mixture vigorously for 1 minute to facilitate the acetylation reaction.
-
-
Extraction:
-
Add 1 mL of n-hexane to the tube.
-
Gently shake the mixture for 2 minutes to extract the derivatized analyte.
-
Centrifuge at approximately 1870 x g for 10 minutes to separate the organic and aqueous layers.[3]
-
-
Analysis:
-
Carefully transfer the upper organic layer (n-hexane) to a GC vial.
-
Inject a 1 µL aliquot into the GC-MS system for analysis.
-
Quantitative Data Summary for Acetylation GC-MS Method (Adapted from similar compounds[4][6])
| Parameter | Value |
| Linearity Range | 1 - 100 µg/L |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.30 µg/L |
| Limit of Quantification (LOQ) | 1.00 µg/L |
| Recovery | 90.8% - 98.1% |
| Intraday Precision (%RSD) | 0.3% - 3.9% |
| Interday Precision (%RSD) | 0.4% - 4.1% |
Protocol 2: Silylation of this compound with BSTFA
This protocol is a general procedure for silylation of hydroxylated compounds.[5][7]
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent like acetonitrile)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Ensure the sample containing this compound is completely dry, as moisture can interfere with the silylation reaction. This can be achieved by evaporation under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried sample, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.
-
Derivatization for HPLC with Fluorescence Detection
For enhanced detection by HPLC, a fluorescent tag is attached to the this compound molecule. This is particularly useful for achieving very low detection limits. A common strategy for derivatizing phenolic compounds is to react them with a reagent containing a fluorescent moiety.
Protocol 3: Fluorescent Labeling of this compound
This protocol describes a general approach using a fluorescent derivatizing agent. For hydroxyl groups, reagents like dansyl chloride or those containing a naphthyl or anthracenyl group can be used.
Materials:
-
This compound standard
-
Fluorescent derivatizing reagent (e.g., 1-Naphthyl isocyanate or 9-chloromethyl anthracene)[8][9]
-
Acetonitrile (HPLC grade)
-
Base catalyst (e.g., potassium carbonate or a tertiary amine like triethylamine)
-
HPLC system with a fluorescence detector
Procedure:
-
Derivatization Reaction:
-
In a reaction vial, dissolve the this compound standard or sample extract in acetonitrile.
-
Add an excess of the fluorescent derivatizing reagent.
-
Add a small amount of the base catalyst to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30-60 minutes). The optimal conditions should be determined experimentally.
-
-
Reaction Quenching (if necessary):
-
After the reaction is complete, a quenching reagent may be added to consume the excess derivatizing reagent and prevent interference in the chromatogram.
-
-
Analysis:
-
Dilute the reaction mixture with the mobile phase if necessary.
-
Inject an aliquot into the HPLC system.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen fluorescent tag.
-
Expected Performance for HPLC-Fluorescence Method (General)
| Parameter | Expected Value |
| Linearity Range | Low ng/mL to µg/mL |
| Limit of Detection (LOD) | Potentially in the low ng/mL or even pg/mL range |
| Precision (%RSD) | < 15% |
Visualizations
Caption: Workflow for the derivatization of this compound for GC-MS analysis.
Caption: General workflow for fluorescent derivatization for HPLC analysis.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 6. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 3-Methyl-1-naphthol in Naphthalene Exposure Assessment
Introduction
Naphthalene, a polycyclic aromatic hydrocarbon, is prevalent in the environment due to its use in industrial processes and consumer products. Human exposure to naphthalene is a significant health concern, necessitating reliable methods for biomonitoring. The primary urinary biomarkers for assessing naphthalene exposure are 1-naphthol and 2-naphthol.[1][2] While not a direct metabolite of naphthalene, 3-Methyl-1-naphthol, particularly in its acetylated form (3-Methyl-1-naphthyl acetate), serves a critical role as an internal standard in the analytical methods developed for the precise and accurate quantification of 1-naphthol and 2-naphthol in biological samples.[3] This application note details the metabolic basis for the use of 1- and 2-naphthol as biomarkers and provides a comprehensive protocol for their analysis using a gas chromatography-mass spectrometry (GC-MS) method that employs 3-Methyl-1-naphthyl acetate as an internal standard.
Metabolic Pathway of Naphthalene
Upon entering the body, naphthalene is metabolized primarily by cytochrome P450 enzymes in the liver to form naphthalene-1,2-oxide, a reactive epoxide intermediate.[4] This intermediate can then undergo several metabolic transformations, including spontaneous rearrangement to form 1-naphthol and 2-naphthol.[4] These naphthols are subsequently conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine.[3] The detection of elevated levels of 1-naphthol and 2-naphthol in urine is therefore indicative of recent exposure to naphthalene.
Analytical Methodology: The Role of this compound as an Internal Standard
The accurate quantification of 1-naphthol and 2-naphthol in urine requires a robust analytical method that can account for variations in sample preparation and instrument response. The use of an internal standard is crucial for this purpose. 3-Methyl-1-naphthyl acetate is an ideal internal standard for the analysis of 1- and 2-naphthol due to its structural similarity to the analytes, which ensures comparable behavior during extraction, derivatization, and chromatographic analysis.[3] As it is not a natural metabolite of naphthalene, its presence in a sample is solely from its addition during the analytical process, allowing for reliable normalization of the results.
Quantitative Data
The following tables summarize the quantitative data for the analysis of 1-naphthol and 2-naphthol using a GC-MS method with 3-Methyl-1-naphthyl acetate as an internal standard.
Table 1: Calibration Curve Parameters [3]
| Analyte | Concentration Range (µg/L) | Correlation Coefficient (r) |
| 1-Naphthol | 1 - 100 | >0.999 |
| 2-Naphthol | 1 - 100 | >0.999 |
Table 2: Method Detection and Quantification Limits [5]
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| 1-Naphthol | 0.30 | 1.00 |
| 2-Naphthol | 0.30 | 1.00 |
Table 3: Accuracy and Precision [5]
| Analyte | Concentration (µg/L) | Intraday Accuracy (%) | Interday Accuracy (%) |
| 1-Naphthol | 1 | 99.9 | 99.9 |
| 25 | 92.2 | 93.4 | |
| 100 | 95.1 | 95.8 | |
| 2-Naphthol | 1 | 98.7 | 99.1 |
| 25 | 94.5 | 95.2 | |
| 100 | 96.3 | 96.9 |
Experimental Protocol: GC-MS Analysis of Urinary 1- and 2-Naphthol
This protocol describes the simultaneous determination of 1-naphthol and 2-naphthol in human urine using in situ derivatization followed by GC-MS analysis, with 3-Methyl-1-naphthyl acetate as an internal standard.
Materials and Reagents
-
1-Naphthol (1-NAP) and 2-Naphthol (2-NAP) standards
-
3-Methyl-1-naphthyl acetate (internal standard, IS)
-
Acetic anhydride
-
Sodium hydroxide solution
-
β-Glucuronidase/arylsulfatase from Helix pomatia[3]
-
Acetate buffer (0.5 mol/L, pH 5.0)
-
n-Hexane (analytical grade)
-
Acetonitrile (analytical grade)
-
Ultrapure water
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Glass test tubes
-
Vortex mixer
-
Incubator or water bath (37°C)
-
Centrifuge
Sample Preparation
-
Enzymatic Hydrolysis: To a glass test tube, add 2 mL of urine. Add 1 mL of 0.5 mol/L acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution.[3]
-
Internal Standard Spiking: Add a known amount of 3-Methyl-1-naphthyl acetate solution in acetonitrile.
-
Incubation: Vortex the mixture and incubate at 37°C for at least 16 hours to ensure complete hydrolysis of the naphthol conjugates.[3]
-
Derivatization: After incubation, add 0.5 mL of 0.5 mol/L sodium hydroxide solution and 50 µL of acetic anhydride. Vortex immediately for 1 minute to derivatize the naphthols to their corresponding acetates.
-
Liquid-Liquid Extraction: Add 2 mL of n-hexane to the tube and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Sample Collection: Carefully transfer the upper organic layer (n-hexane) to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Use a capillary column suitable for the separation of derivatized naphthols (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1-2 µL of the hexane extract into the GC inlet.
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of 1-naphthyl acetate, 2-naphthyl acetate, and 3-methyl-1-naphthyl acetate.
-
Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for each compound.
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the derivatized 1-naphthol, 2-naphthol, and the internal standard based on their retention times and mass spectra.
-
Quantification: Calculate the peak area ratios of the analytes to the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Concentration Determination: Determine the concentrations of 1-naphthol and 2-naphthol in the urine samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The quantification of urinary 1-naphthol and 2-naphthol is a reliable method for assessing human exposure to naphthalene. The use of this compound, as its acetate derivative, as an internal standard is essential for achieving the accuracy and precision required for robust biomonitoring studies. The detailed protocol provided here offers a validated approach for researchers, scientists, and drug development professionals engaged in the toxicological assessment of naphthalene.
References
- 1. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 3-Methyl-1-naphthol in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note AN-001
Introduction
In forensic toxicology, the accurate quantification of xenobiotics and their metabolites is paramount for determining exposure and potential toxicity. While not a primary analyte of forensic interest itself, 3-Methyl-1-naphthol, particularly in its acetylated form (3-methyl-1-naphthyl acetate), serves a critical role as an internal standard in the analytical determination of forensically significant biomarkers. This application note details the use of 3-methyl-1-naphthyl acetate as an internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-naphthol and 2-naphthol in biological matrices.
1-Naphthol and 2-naphthol are the primary urinary metabolites of naphthalene, a polycyclic aromatic hydrocarbon found in mothballs, industrial chemicals, and tobacco smoke. Exposure to naphthalene can lead to a range of toxic effects, including hemolytic anemia, methemoglobinemia, and potential carcinogenicity. Furthermore, 1-naphthol is also a major metabolite of the carbamate insecticide carbaryl. Consequently, the detection and quantification of urinary 1- and 2-naphthol are crucial for biomonitoring of exposure to these compounds in both clinical and forensic investigations.
The use of a suitable internal standard is essential for correcting variations in sample preparation and instrumental analysis, thereby ensuring the accuracy and precision of quantitative results. 3-Methyl-1-naphthyl acetate is an ideal internal standard for the analysis of naphthols due to its structural similarity to the analytes, which ensures comparable extraction efficiency and chromatographic behavior. Its distinct mass spectrum allows for clear differentiation from the target analytes.
Forensic Significance of Naphthol Analysis
The presence of 1-naphthol and 2-naphthol in postmortem or antemortem biological samples, such as urine, can provide evidence of exposure to naphthalene or carbaryl. In forensic toxicology, this information can be vital in cases of suspected poisoning, environmental exposure claims, or in determining the potential contribution of these substances to a cause of death. The quantitative analysis of these metabolites allows toxicologists to estimate the extent of exposure.
Experimental Protocols
1. Preparation of 3-Methyl-1-naphthyl acetate Internal Standard
A standard solution of 3-methyl-1-naphthyl acetate is required for its use as an internal standard. While commercially available, it can also be synthesized from this compound.
Objective: To synthesize 3-methyl-1-naphthyl acetate from this compound via acetylation.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or other suitable base catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of pyridine.
-
Slowly add a molar excess (approximately 1.5 to 2 equivalents) of acetic anhydride to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture at a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-methyl-1-naphthyl acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Confirm the identity and purity of the synthesized 3-methyl-1-naphthyl acetate using techniques such as NMR and GC-MS.
-
Prepare a stock solution of the purified 3-methyl-1-naphthyl acetate in a suitable solvent (e.g., acetonitrile) at a known concentration.
2. Quantitative Analysis of 1-Naphthol and 2-Naphthol in Urine by GC-MS
This protocol is adapted from the method described by Ueyama et al. (2020) for the simultaneous determination of urinary 1-naphthol and 2-naphthol.[1]
Objective: To quantify the concentration of 1-naphthol and 2-naphthol in urine samples using GC-MS with 3-methyl-1-naphthyl acetate as an internal standard.
Materials and Reagents:
-
Urine sample
-
1-Naphthol and 2-naphthol analytical standards
-
3-Methyl-1-naphthyl acetate internal standard (IS) solution
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Acetate buffer (0.5 M, pH 5.0)
-
Acetic anhydride
-
Sodium hydroxide solution (5 M)
-
n-Hexane
-
Glass test tubes
-
Vortex mixer
-
Incubator or water bath (37°C)
-
Centrifuge
-
GC-MS system
Procedure:
a. Sample Preparation:
-
To a glass test tube, add 2 mL of the urine sample.
-
Spike the sample with a known amount of the 3-methyl-1-naphthyl acetate internal standard solution.
-
Add 1 mL of 0.5 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture and incubate at 37°C for at least 16 hours to ensure complete hydrolysis of the glucuronide and sulfate conjugates of the naphthols.
b. Derivatization and Extraction:
-
After incubation, add 100 µL of 5 M sodium hydroxide solution to the sample.
-
Add 100 µL of acetic anhydride to derivatize the naphthols to their corresponding acetate esters.
-
Vortex the mixture vigorously.
-
Add 2 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (n-hexane) to a clean GC vial for analysis.
c. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC (or equivalent)
-
Mass Spectrometer: Agilent 5975C MSD (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
d. Data Analysis:
-
Monitor the characteristic ions for 1-naphthyl acetate, 2-naphthyl acetate, and 3-methyl-1-naphthyl acetate.
-
Create a calibration curve by analyzing standard solutions of 1-naphthol and 2-naphthol (subjected to the same sample preparation procedure) at different concentrations.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Determine the concentration of 1-naphthol and 2-naphthol in the urine samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
Table 1: Quantitative Data for the GC-MS Analysis of Urinary Naphthols
The following table summarizes the performance characteristics of the described analytical method.
| Parameter | 1-Naphthol | 2-Naphthol |
| Linearity Range | 1 - 100 µg/L | 1 - 100 µg/L |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.30 µg/L | 0.30 µg/L |
| Limit of Quantification (LOQ) | 1.00 µg/L | 1.00 µg/L |
| Recovery | 90.8% - 98.1% | 90.8% - 98.1% |
| Intraday Precision (RSD) | 0.3% - 3.9% | 0.3% - 3.9% |
| Interday Precision (RSD) | 0.4% - 4.1% | 0.4% - 4.1% |
Data adapted from Ueyama et al. (2020).[1]
Mandatory Visualizations
Caption: Metabolic pathway of naphthalene to its urinary metabolites, 1-naphthol and 2-naphthol.
Caption: Experimental workflow for the GC-MS analysis of urinary 1-naphthol and 2-naphthol.
References
Application Notes and Protocols for Using 3-Methyl-1-naphthyl Acetate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 3-Methyl-1-naphthyl acetate as an internal standard in analytical chromatography, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) applications. The following protocols are based on established methodologies for the quantification of analytes in complex matrices.
Introduction
3-Methyl-1-naphthyl acetate is a suitable internal standard for the analysis of naphthalene-based compounds and other structurally related analytes. Its chemical properties, including its volatility and thermal stability, make it amenable to GC-MS analysis. As an internal standard, it is introduced at a known concentration to the sample prior to analysis to correct for variations in sample preparation, injection volume, and instrument response. This ensures higher accuracy and precision in quantitative analysis.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₂O₂ |
| Molecular Weight | 200.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Boiling Point | Approx. 310-312 °C |
| Solubility | Soluble in organic solvents such as acetonitrile, hexane, and methanol. |
Application: Quantification of Naphthols in Urine by GC-MS
This protocol details the use of 3-Methyl-1-naphthyl acetate as an internal standard for the determination of 1-naphthol (1-NAP) and 2-naphthol (2-NAP) in urine samples. The method involves enzymatic hydrolysis, in-situ derivatization, liquid-liquid extraction, and subsequent analysis by GC-MS.[1][2]
Experimental Protocol
1. Materials and Reagents
-
Analytes: 1-Naphthol (1-NAP), 2-Naphthol (2-NAP)
-
Internal Standard: 3-Methyl-1-naphthyl acetate
-
Derivatizing Agent: Acetic anhydride
-
Enzyme: β-Glucuronidase/arylsulfatase
-
Solvents: Acetonitrile, n-Hexane (analytical or HPLC grade)
-
Buffers: Sodium acetate buffer
-
Other Reagents: Sodium hydroxide, Acetic acid
2. Standard Solution Preparation
-
Analyte Stock Solution: Prepare a mixed standard stock solution of 1-NAP and 2-NAP at a concentration of 1.00 g/L in acetonitrile.
-
Internal Standard Stock Solution: Prepare a stock solution of 3-Methyl-1-naphthyl acetate at a concentration of 1.39 g/L in acetonitrile.[1]
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in acetonitrile to create calibration standards.
3. Sample Preparation and Extraction
-
Enzymatic Hydrolysis: To a urine sample, add a suitable buffer (e.g., sodium acetate) and β-glucuronidase/arylsulfatase to deconjugate the naphthol metabolites.
-
Internal Standard Spiking: Add a known amount of the 3-Methyl-1-naphthyl acetate internal standard solution to the sample.
-
In-situ Derivatization: Add acetic anhydride to the sample to acetylate the naphthols. The reaction converts the polar naphthols into their less polar acetate derivatives, which are more amenable to GC analysis.[1][2]
-
Liquid-Liquid Extraction: Extract the derivatized analytes and the internal standard from the aqueous matrix using an organic solvent such as n-hexane.
-
Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 μm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
5. Data Analysis
-
Identify the peaks corresponding to the derivatized analytes and 3-Methyl-1-naphthyl acetate based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by using the linear regression equation of the calibration curve.
Quantitative Data Summary
The following table summarizes the validation parameters for the described method for 1-NAP and 2-NAP using a similar internal standard approach.[1][2]
| Parameter | 1-Naphthol (1-NAP) | 2-Naphthol (2-NAP) |
| Linearity Range | 1-100 µg/L | 1-100 µg/L |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.30 µg/L | 0.30 µg/L |
| Limit of Quantification (LOQ) | 1.00 µg/L | 1.00 µg/L |
| Recovery | 90.8% - 98.1% | 90.8% - 98.1% |
| Intraday Precision (RSD) | 0.3% - 3.9% | 0.3% - 3.9% |
| Interday Precision (RSD) | 0.4% - 4.1% | 0.4% - 4.1% |
| Intraday Accuracy | 92.2% - 99.9% | 92.2% - 99.9% |
| Interday Accuracy | 93.4% - 99.9% | 93.4% - 99.9% |
Diagrams
Caption: Experimental workflow for the quantification of naphthols.
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of 3-Methyl-1-naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-Methyl-1-naphthol derivatives and their subsequent evaluation in various biological assays. The following sections detail synthetic protocols, quantitative biological data, and relevant signaling pathways, offering valuable insights for the discovery and development of novel therapeutic agents.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established methods in organic chemistry. While specific protocols for derivatives of this compound are not extensively documented in single sources, the following general procedures, adapted from the synthesis of other naphthol derivatives, can be applied. These multi-component reactions and catalyzed syntheses offer efficient routes to a diverse range of derivatives.
A. General Protocol for One-Pot, Three-Component Synthesis
This method is a versatile approach for synthesizing aminoalkyl-naphthol derivatives.[1]
Experimental Workflow:
Caption: General workflow for the one-pot synthesis of this compound derivatives.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), an appropriate aldehyde (1 equivalent), and an amine (1 equivalent) in a suitable solvent such as ethanol or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as oxalic acid or boric acid.[1][2]
-
Reaction: Stir the mixture at room temperature or under reflux conditions. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
B. Protocol for Synthesis of 1-Amidoalkyl-2-naphthol Derivatives
This protocol can be adapted to synthesize amidoalkyl derivatives of this compound.
Protocol:
-
Reactant Mixture: In a reaction vessel, mix this compound (1 mmol), an aromatic aldehyde (1 mmol), and an amide (1 mmol).
-
Catalyst Addition: Add a suitable catalyst, for instance, a solid-supported acid catalyst.
-
Reaction Conditions: Heat the mixture under solvent-free conditions, monitoring the reaction by TLC.
-
Purification: After completion, the product can be purified by recrystallization from a suitable solvent.
II. Biological Assays and Quantitative Data
Derivatives of naphthols have been extensively studied for a range of biological activities. The following tables summarize the quantitative data for various naphthol derivatives, providing a comparative overview of their potential as therapeutic agents.
A. Anticancer Activity
Naphthol derivatives have shown significant cytotoxic activity against various cancer cell lines.[3][4] The mechanism of action for some of these derivatives involves the downregulation of signaling pathways such as the EGFR/PI3K/Akt pathway.[4]
Table 1: In Vitro Anticancer Activity of Naphthoquinone-naphthol and Naphthalene-substituted Triazole Spirodienone Derivatives (IC50 in µM)
| Compound ID | HCT116 (Colon) | PC9 (Lung) | A549 (Lung) | MDA-MB-231 (Breast) | HeLa (Cervical) | Reference |
| Naphthoquinone-naphthol 5 | 5.27 | 6.98 | 5.88 | - | - | [4] |
| Naphthoquinone-naphthol 13 | 1.18 | 0.57 | 2.25 | - | - | [4] |
| Spirodienone 6a | - | 0.08 | - | 0.03 | 0.07 | [3] |
Note: '-' indicates data not available.
EGFR/PI3K/Akt Signaling Pathway:
Caption: Downregulation of the EGFR/PI3K/Akt signaling pathway by naphthol derivatives.[5][6]
B. Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition
Certain 1-naphthol derivatives have been identified as potent inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes implicated in neurodegenerative diseases and other pathological conditions, respectively.[7][8]
Table 2: Enzyme Inhibition Data for 1-Naphthol Derivatives (Ki in µM)
| Compound | hCA I | hCA II | AChE | Reference |
| 4c | 0.724 ± 0.18 | 0.562 ± 0.21 | 0.177 ± 0.02 | [7][8] |
| 4d | 0.034 ± 0.54 | 0.172 ± 0.02 | 0.096 ± 0.01 | [7][8] |
Note: hCA refers to human carbonic anhydrase.
Mechanism of Acetylcholinesterase Inhibition:
Caption: Inhibition of acetylcholine hydrolysis by naphthol derivatives.[9]
Mechanism of Carbonic Anhydrase Inhibition:
Caption: Inhibition of carbonic anhydrase by naphthol derivatives.[10][11]
C. Antioxidant Activity
The antioxidant potential of naphthol derivatives is a key area of investigation. Various assays are employed to determine their radical scavenging and reducing capabilities.[8]
Protocol for DPPH Radical Scavenging Assay:
-
Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Protocol for ABTS Radical Cation Scavenging Assay:
-
ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours before use.
-
Assay: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to stand for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
Table 3: Antioxidant Activity of 1-Naphthol Derivatives
| Compound | DPPH Scavenging (IC50, µg/mL) | ABTS Scavenging (IC50, µg/mL) | Reference |
| 4b | 12.3 | 6.8 | [8] |
| 4f | 10.8 | 5.4 | [8] |
Note: Lower IC50 values indicate higher antioxidant activity.
III. Conclusion
The synthetic protocols and biological data presented herein demonstrate the significant potential of this compound derivatives as a scaffold for the development of novel therapeutic agents. The adaptable synthetic routes allow for the generation of a diverse chemical library for screening against various biological targets. The promising anticancer, enzyme inhibitory, and antioxidant activities warrant further investigation and optimization of these compounds for future drug development endeavors.
References
- 1. A green protocol for one-pot three-component synthesis of 1-(benzothiazolylamino) methyl-2-naphthol catalyzed by oxalic acid | Semantic Scholar [semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
Application Note: Solid-Phase Extraction Protocols for 3-Methyl-1-naphthol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-1-naphthol is a substituted naphthol that is relevant in various fields, including environmental analysis and as a potential metabolite in drug development. Accurate quantification of this compound in complex matrices such as water, soil, and biological fluids is crucial. Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and cleaner extracts.[1][2] This application note provides detailed protocols for the extraction of this compound from different sample matrices using SPE, based on established methods for similar analytes like 1-naphthol and 2-naphthol.
While specific protocols for this compound are not extensively documented, the methodologies presented here are adapted from robust, validated methods for closely related naphthol isomers.[3][4] The principles of reversed-phase SPE are well-suited for the extraction of moderately nonpolar compounds like this compound from aqueous and other complex sample types.
Data Presentation: Quantitative Performance of SPE for Naphthols
The following table summarizes typical quantitative data obtained for the analysis of naphthols using SPE followed by High-Performance Liquid Chromatography (HPLC). This data, derived from studies on 1-naphthol and 2-naphthol, provides an expected performance benchmark for the analysis of this compound.
| Analyte | SPE Sorbent | Sample Matrix | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (µg/L) | Linearity (µg/L) | Reference |
| 1-Naphthol | C18 (100 mg) | Geothermal Brine | 99.58 | 0.30 | - | - | - | [3][4] |
| 2-Naphthol | C18 (100 mg) | Geothermal Brine | 99.73 | 0.19 | - | - | - | [3][4] |
| 1-Naphthol | Fe@MgAl-LDHs | Water | 79.2 - 80.9 | < 2.5 | 0.22 | - | 0.5 - 200 | [5] |
| 2-Naphthol | Fe@MgAl-LDHs | Water | 79.2 - 80.9 | < 2.5 | 0.19 | - | 0.5 - 200 | [5] |
| Phenols (general) | MON-COOH | Wastewater | 80.3 - 99.5 | 2.8 - 6.1 | 0.13 - 0.62 | 0.43 - 2.06 | 0.5 - 1000 | [6] |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of this compound from aqueous and solid samples. These protocols are based on reversed-phase SPE using a C18 sorbent, which is effective for retaining nonpolar to moderately polar compounds from a polar matrix.
Protocol 1: SPE of this compound from Aqueous Samples (e.g., Water, Wastewater)
Objective: To isolate and concentrate this compound from aqueous samples for subsequent analysis by HPLC.
Materials:
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SPE Cartridges: C18, 100 mg / 3 mL (e.g., Discovery DSC-18)[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
SPE Vacuum Manifold
-
Collection vials
Methodology:
-
Sample Pre-treatment:
-
Collect the aqueous sample. If particulates are present, filter the sample through a 0.45 µm filter.
-
Adjust the pH of the sample to approximately 4-5 with HCl. This ensures that the naphthol is in its neutral form, promoting retention on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of ultrapure water. Do not allow the sorbent to go dry after this step.
-
-
Sample Loading:
-
Load 1 to 100 mL of the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min. The volume will depend on the expected concentration of the analyte.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Place a clean collection vial under each cartridge.
-
Elute the retained this compound with 2 x 1 mL of methanol or acetonitrile. Allow the solvent to soak the sorbent for a minute before applying vacuum for the first elution.
-
Collect the eluate.
-
-
Post-Elution:
-
The eluate can be directly injected into an HPLC system for analysis.
-
If further concentration is needed, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
-
Protocol 2: SPE of this compound from Solid Samples (e.g., Soil, Sediment)
Objective: To extract and clean up this compound from solid matrices prior to HPLC analysis.
Materials:
-
SPE Cartridges: C18, 500 mg / 6 mL
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Extraction solvent: Methanol/water mixture (e.g., 80:20 v/v)[7]
-
Centrifuge and centrifuge tubes
-
SPE Vacuum Manifold
-
Collection vials
Methodology:
-
Sample Extraction:
-
Weigh 5-10 g of the homogenized solid sample into a centrifuge tube.
-
Add 20 mL of the methanol/water extraction solvent.
-
Shake or vortex the mixture vigorously for 20-30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant (the extract).
-
-
Extract Pre-treatment:
-
Take a known volume of the supernatant and dilute it with a concentrated NaCl solution to increase the aqueous content and promote retention on the SPE cartridge.[7] For example, dilute 5 mL of the extract with 20 mL of 5% NaCl solution.
-
If the extract is cloudy, pass it through anhydrous sodium sulfate to remove residual water.[8]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 6 mL of methanol.
-
Equilibrate the cartridges with 6 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of a 20% methanol in water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Place a clean collection vial under each cartridge.
-
Elute the retained this compound with 2 x 2 mL of methanol or acetonitrile.
-
-
Post-Elution:
-
The eluate can be concentrated and reconstituted as described in Protocol 1 before HPLC analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described SPE protocols.
References
- 1. Volume 54 No 1 page 46 [library.scconline.org]
- 2. agilent.com [agilent.com]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid Phase Extraction: Normal Phase Methodology [sigmaaldrich.com]
Application Note: Analysis of Naphthalene Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Naphthalene, a polycyclic aromatic hydrocarbon, is a common environmental pollutant and a constituent of various industrial products. Human exposure to naphthalene can occur through inhalation, ingestion, and dermal contact.[1][2] In the body, naphthalene is metabolized by cytochrome P450 enzymes into several metabolites, which can be excreted in urine.[3][4] The primary metabolites include 1-naphthol, 2-naphthol, and trans-1,2-dihydro-1,2-dihydroxynaphthalene (1,2-DHN).[3][5] Monitoring these metabolites in urine is a key method for assessing human exposure to naphthalene.[2][6] Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique widely used for the quantification of naphthalene metabolites in biological samples.[2][6][7]
Principle
The analysis of naphthalene metabolites by GC-MS typically involves a multi-step process. Since the metabolites are often excreted as water-soluble glucuronide and sulfate conjugates, an initial enzymatic hydrolysis step is required to liberate the free analytes.[2][6] This is followed by a sample clean-up and concentration step, commonly performed using solid-phase extraction (SPE). Due to the polar nature of the hydroxylated metabolites, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis.[6][8] Silylation or acetylation are common derivatization techniques.[2][6] The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry, which provides high selectivity and sensitivity for accurate quantification.[2][6]
Naphthalene Metabolic Pathway
Naphthalene is initially oxidized by cytochrome P450 enzymes to form an unstable naphthalene 1,2-oxide.[1][3] This epoxide can then undergo several transformations: non-enzymatic rearrangement to 1-naphthol, enzymatic hydration by epoxide hydrolase to trans-1,2-dihydro-1,2-dihydroxynaphthalene (dihydrodiol), or conjugation with glutathione (GSH).[3] The dihydrodiol can be further metabolized to 2-naphthol.[3] The phenolic metabolites, 1-naphthol and 2-naphthol, can also undergo conjugation with sulfate or glucuronic acid before excretion.[3]
Caption: Metabolic pathway of naphthalene in mammals.
Experimental Workflow
The general workflow for the analysis of naphthalene metabolites in urine using GC-MS is depicted below. It begins with sample collection and hydrolysis, followed by extraction, derivatization, and finally GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. academic.oup.com [academic.oup.com]
- 8. Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatography of 3-Methyl-1-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 3-Methyl-1-naphthol, with a specific focus on improving peak shape.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape in the chromatography of this compound can manifest as peak tailing, fronting, or broadening. Below is a systematic guide to identify and resolve these common issues.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem for phenolic compounds like this compound, often appearing as an asymmetrical peak with a drawn-out trailing edge.
Primary Causes and Solutions:
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Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the hydroxyl group of this compound, causing peak tailing.
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Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to a range of 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2][3] Since the pKa of 1-naphthol is 9.34 and 2-naphthol is 9.51, the pKa of this compound is expected to be in a similar range.[4][5] Operating at a pH well below this pKa will ensure the analyte is in its neutral form and less likely to interact with residual silanols.
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Solution 2: Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically bonds a small, inert group to the residual silanols, shielding them from interaction with the analyte.
-
Solution 3: Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this can shorten column lifetime.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.
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Solution: Use a guard column to protect the analytical column. If the column is already contaminated, try back-flushing it. If performance does not improve, replace the column.
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Issue 2: Peak Fronting
Peak fronting, where the peak has a leading edge that is not steep, is less common for this type of analyte but can occur.
Primary Causes and Solutions:
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Sample Overload: Similar to peak tailing, injecting a sample that is too concentrated can lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak can be distorted.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase.
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Issue 3: Peak Broadening
Broad peaks can result in poor resolution and reduced sensitivity.
Primary Causes and Solutions:
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Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.
-
Solution: Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length to a minimum.
-
-
Column Degradation: A void at the column inlet or deterioration of the packed bed can lead to broader peaks.
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Solution: Replace the column. Using a guard column can help extend the life of the analytical column.
-
-
Slow Elution: If the mobile phase is too weak, the analyte will spend more time on the column, leading to broader peaks due to diffusion.
-
Solution: Increase the organic solvent percentage in the mobile phase to achieve a suitable retention factor (k').
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for improving peak shape.
Quantitative Data Summary
The following table summarizes the expected impact of key chromatographic parameters on the peak shape of a phenolic compound like this compound. The asymmetry factor (As) is used as a quantitative measure of peak tailing, where a value of 1 indicates a perfectly symmetrical peak.
| Parameter | Condition 1 | Asymmetry Factor (As) - Condition 1 | Condition 2 | Asymmetry Factor (As) - Condition 2 | Rationale |
| Mobile Phase pH | pH 7.0 | > 1.5 | pH 3.0 | 1.0 - 1.2 | At neutral pH, residual silanols are ionized and interact with the analyte. At low pH, silanols are protonated, reducing tailing.[1][3] |
| Column Type | Standard C18 | > 1.3 | End-Capped C18 | 1.0 - 1.2 | End-capping masks residual silanols, preventing secondary interactions. |
| Sample Load | High Concentration | > 1.4 (Tailing/Fronting) | Low Concentration | 1.0 - 1.2 | High sample loads can saturate the stationary phase. |
| Sample Solvent | 100% Acetonitrile | > 1.3 (Fronting) | Mobile Phase | 1.0 - 1.2 | A strong sample solvent causes the analyte to move too quickly at the start, leading to peak distortion. |
Experimental Protocols
Protocol 1: HPLC Method for Improved Peak Shape of this compound
This protocol is a starting point for achieving a symmetrical peak shape for this compound.
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (pH ~2.5)
-
B: Acetonitrile
-
-
Gradient: 50% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 225 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Acetonitrile:Water with 0.1% Phosphoric Acid).
Protocol 2: GC-MS Method for the Analysis of this compound
For volatile samples, GC can be an alternative. Good peak shape is often achieved due to the inertness of modern capillary columns.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan (m/z 50-300).
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol.
Logical Relationship Diagram for Method Selection
The choice between HPLC and GC depends on the properties of the analyte and the sample matrix.
Caption: Decision tree for selecting an analytical method.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even at low pH?
A1: If peak tailing persists at a low pH, consider the following:
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Column Age and Quality: The column may be old or of lower quality, with irreversible active sites. Try a new, high-purity, end-capped column from a reputable manufacturer.
-
Metal Contamination: Trace metals in the sample, mobile phase, or from the HPLC system itself can chelate with the analyte, causing tailing. Consider using a mobile phase with a chelating agent like EDTA, though this is less common for simple phenolic compounds.
-
Co-eluting Impurity: An impurity may be eluting on the tail of your main peak. Try changing the detection wavelength or using a mass spectrometer to check for co-eluting species.
Q2: Can I use methanol instead of acetonitrile as the organic modifier?
A2: Yes, methanol can be used. It has different selectivity compared to acetonitrile and can sometimes improve peak shape for certain compounds. However, be aware that methanol has a higher viscosity, which will result in higher backpressure. You may need to adjust the flow rate or temperature.
Q3: How does temperature affect the peak shape of this compound?
A3: Increasing the column temperature generally leads to sharper peaks due to improved mass transfer kinetics and lower mobile phase viscosity. This can reduce both tailing and broadening. A good starting point is 30-40 °C. However, be mindful of the thermal stability of your analyte.
Q4: My sample is in a complex matrix. How can I improve the peak shape?
A4: Proper sample preparation is crucial for complex matrices.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and remove interfering components that may contribute to poor peak shape.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective for isolating this compound from the matrix.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the column and affect peak shape.
Q5: What is the ideal injection volume for my analysis?
A5: The ideal injection volume depends on the column dimensions and the concentration of your sample. To avoid peak distortion due to overload, it is a good practice to inject a volume that is less than 2% of the column's total volume. For a standard 4.6 mm ID column, start with 5-10 µL and adjust as needed based on the detector response and peak shape.
References
Technical Support Center: Troubleshooting Matrix Effects in 3-Methyl-1-naphthol Quantification
Welcome to the technical support center for the analytical quantification of 3-Methyl-1-naphthol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of your this compound quantification.[1]
Q2: I am observing low and inconsistent recoveries for this compound in plasma samples. What could be the cause?
A2: Low and inconsistent recoveries are often a result of strong interactions between this compound and matrix components, such as proteins and phospholipids in plasma. Inefficient sample preparation can fail to adequately remove these interfering substances. Consider optimizing your sample preparation protocol; techniques like protein precipitation followed by solid-phase extraction (SPE) can be effective in improving recovery and reducing variability.
Q3: My calibration curve for this compound in urine samples is non-linear. Could this be due to matrix effects?
A3: Yes, non-linearity in calibration curves, especially at lower concentrations, can be a strong indicator of matrix effects. As the concentration of this compound changes, the relative influence of the constant level of matrix components on ionization also changes, leading to a non-proportional response.
Q4: How can I determine if my analysis is suffering from matrix effects?
A4: The most common method is the post-extraction spike analysis. In this procedure, you compare the signal response of this compound in a neat solvent to the response of a post-extraction spiked blank matrix sample. A significant difference between the two indicates the presence of matrix effects. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity in LC-MS/MS Analysis
This issue is often indicative of ion suppression, a common matrix effect. The following troubleshooting workflow can help identify and mitigate the problem.
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Recommended Actions:
-
Confirm Matrix Effects: Perform a post-extraction spike experiment as described in the FAQs.
-
Optimize Sample Preparation:
-
For Biological Fluids (Plasma, Serum, Urine): Protein precipitation (PPT) is a common first step. However, it may not be sufficient to remove all interfering components. Consider a subsequent solid-phase extraction (SPE) for further cleanup.
-
For Environmental Samples (Water): Solid-phase extraction (SPE) is highly effective. For complex aqueous matrices, consider using a more selective sorbent.
-
-
Modify Chromatographic Conditions:
-
Gradient Elution: Adjust the gradient profile to better separate this compound from co-eluting matrix components.
-
Column Chemistry: Experiment with a different stationary phase that may offer better selectivity for this compound and the interfering matrix components.
-
-
Implement Data Correction Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples.
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample itself. This is particularly useful for complex and variable matrices.
-
Issue 2: Inconsistent Quantification Across Different Sample Batches
Variability between batches often points to inconsistent matrix effects.
Caption: Principle of the standard addition method for correcting matrix effects.
Recommended Actions:
-
Assess Matrix Variability: Analyze blank matrix from different sources or batches to understand the extent of variability in the matrix effect.
-
Employ Robust Sample Preparation: A more rigorous sample preparation method, such as a two-step liquid-liquid extraction (LLE) or a highly selective SPE, can help minimize batch-to-batch variation.
-
Utilize the Standard Addition Method: For highly variable matrices where a representative blank matrix is not available, the standard addition method is the most accurate approach for quantification.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. Spike the this compound standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the this compound standard into the blank matrix at the beginning of the sample preparation procedure.
-
-
Analyze all three sets using the developed analytical method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: Sample Preparation for this compound in Human Plasma
This protocol is based on a common approach for the extraction of small molecules from plasma.
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Caption: A typical sample preparation workflow for plasma analysis.
Data Presentation
The following tables provide examples of expected quantitative data when assessing matrix effects and recovery for naphthol isomers. Note that data for this compound may vary, and it is crucial to validate the method for your specific application.
Table 1: Example Recovery and Matrix Effect Data for Naphthols in Different Matrices
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| 1-Naphthol | Geothermal Brine | SPE (C18) | 95 - 105 | Not Reported | [3] |
| 2-Naphthol | Geothermal Brine | SPE (C18) | 95 - 105 | Not Reported | [3] |
| 1-Naphthol | Environmental Water | MSPE | 79.2 - 80.9 | Not Reported | [4] |
| 2-Naphthol | Environmental Water | MSPE | 79.2 - 80.9 | Not Reported | [4] |
MSPE: Magnetic Solid-Phase Extraction
Table 2: Example LC-MS/MS Parameters for Naphthol Analysis
| Parameter | Setting |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Desolvation Temp. | 400 °C |
| MRM Transitions | Analyte-specific (to be optimized) |
Note: These are example parameters and should be optimized for your specific instrument and application.
References
Technical Support Center: Optimization of 3-Methyl-1-naphthol Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Methyl-1-naphthol from soil matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for extraction?
A1: this compound is a semi-volatile organic compound with the molecular formula C₁₁H₁₀O and a molecular weight of approximately 158.20 g/mol [1]. Its predicted octanol-water partition coefficient (XLogP3) of 3.2 indicates that it is a relatively nonpolar compound[1]. This property suggests a higher solubility in organic solvents compared to water, which is a critical factor in selecting an appropriate extraction solvent.
Q2: Which extraction methods are recommended for this compound from soil?
A2: For semi-volatile organic compounds like this compound, several established methods can be effective. Commonly used techniques for polycyclic aromatic hydrocarbons (PAHs), which are structurally similar, include:
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Soxhlet Extraction (EPA Method 3540C): A rigorous and exhaustive classical extraction method[2].
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Ultrasonic Extraction (EPA Method 3550C): A faster alternative to Soxhlet that uses ultrasonic energy to enhance extraction[3][4][5][6].
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Accelerated Solvent Extraction (ASE): A modern technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption[7].
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Mechanical Shaking/Agitation: A simple and accessible method for routine extractions[8].
Q3: What are the most suitable solvents for extracting this compound?
A3: Given the nonpolar nature of this compound, solvent systems with similar polarity are most effective. For general PAH extraction from soil, the following solvent mixtures are commonly recommended and should be effective for this compound:
-
Dichloromethane/Acetone (1:1, v/v)[9][10] The choice of solvent may also depend on the specific soil type and the presence of interfering compounds[11].
Q4: How can I analyze and quantify this compound in the soil extract?
A4: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a highly selective and sensitive analytical technique suitable for the determination of this compound and other PAHs in soil extracts[8]. High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be used[12][13].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | Refer to the FAQ on suitable solvents. Consider testing different solvent systems, such as acetone/hexane or dichloromethane/acetone, to find the most effective one for your soil matrix. |
| Insufficient Extraction Time/Cycles: The extraction may not be exhaustive, leaving a significant amount of the analyte in the soil. | For Soxhlet extraction, ensure a minimum of 16-24 hours of extraction with 4-6 cycles per hour[2]. For ultrasonic extraction, consider performing multiple extractions on the same sample as described in EPA Method 3550C for low concentrations[4][5]. | |
| Strong Analyte-Matrix Interactions: this compound may be strongly adsorbed to the soil organic matter. | The presence of organic matter in soil can strongly retain hydrophobic compounds like PAHs[11]. Ensure the soil sample is thoroughly dried and ground to increase the surface area for extraction. The addition of a drying agent like anhydrous sodium sulfate can also be beneficial[5]. | |
| High Soil Moisture Content: Water in the soil can interfere with the extraction efficiency of nonpolar solvents. | Air-dry the soil sample before extraction or mix it with anhydrous sodium sulfate to remove moisture[5][10]. | |
| Inconsistent or Non-Reproducible Results | Sample Heterogeneity: The concentration of this compound may not be uniform throughout the soil sample. | Thoroughly homogenize the soil sample by sieving and mixing before taking a subsample for extraction. |
| Variable Extraction Conditions: Inconsistent application of extraction parameters (e.g., time, temperature, solvent volume) can lead to variable results. | Standardize the extraction protocol and ensure all samples are processed under identical conditions. | |
| Presence of Interfering Peaks in Chromatogram | Co-extraction of Other Organic Compounds: The extraction solvent may have also extracted other compounds from the soil that have similar analytical properties to this compound. | A post-extraction cleanup step is highly recommended. Techniques like silica gel cleanup (EPA Method 3630C) can help remove interfering compounds[9][10]. |
| Contamination from Labware or Reagents: Impurities in solvents or on glassware can introduce interfering peaks. | Use high-purity solvents and thoroughly clean all glassware. Running a method blank (a clean sample matrix taken through the entire extraction and analysis process) can help identify sources of contamination. |
Data Presentation: Comparison of Extraction Methods for PAHs (as a proxy for this compound)
The following table summarizes recovery data for PAHs from soil using different extraction techniques. While this data is not specific to this compound, it provides a useful comparison of the efficiencies of common extraction methods for structurally related compounds.
| Extraction Method | Solvent System | Typical Recovery Range for PAHs (%) | Reference |
| Ultrasonic Extraction | Not specified | 70 - 107 | [12] |
| Mechanical Shaker | Not specified | 55 - 110 | [12] |
| Soxhlet Extraction | Not specified | 57 - 99 | [12] |
| Accelerated Solvent Extraction (ASE) | Dichloromethane | >80% for most PAHs | [7] |
Experimental Protocols
Protocol 1: Ultrasonic Extraction (Adapted from EPA Method 3550C)
This protocol is suitable for the extraction of this compound from soil samples.
1. Sample Preparation: a. Air-dry the soil sample to a constant weight. b. Grind the sample to a fine powder and pass it through a 2-mm sieve to ensure homogeneity. c. For low concentration samples (≤ 20 mg/kg), weigh approximately 30 g of the prepared soil into a beaker. For medium/high concentration samples (> 20 mg/kg), weigh approximately 2 g[5]. d. Add an equal amount of anhydrous sodium sulfate and mix thoroughly until the sample is a free-flowing powder[5].
2. Extraction: a. Add 100 mL of the selected extraction solvent (e.g., 1:1 acetone/hexane) to the beaker with the 30 g sample (or 20 mL for the 2 g sample). b. Place the tip of the ultrasonic disruptor about 1/2 inch below the surface of the solvent but above the soil layer. c. Sonicate for 3 minutes at the power level specified by the manufacturer. d. For low concentration samples, repeat the extraction two more times with fresh solvent[5]. For medium/high concentration samples, a single extraction is sufficient[5].
3. Extract Separation and Concentration: a. Separate the extract from the solid phase by vacuum filtration or centrifugation[5]. b. If necessary, concentrate the extract to a smaller volume using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.
Protocol 2: Soxhlet Extraction (Adapted from EPA Method 3540C)
This protocol provides a more rigorous extraction for this compound.
1. Sample Preparation: a. Prepare the soil sample as described in Protocol 1 (steps 1a-1d). b. Place a 10-20 g subsample into a Soxhlet extraction thimble.
2. Extraction: a. Place the thimble into the Soxhlet extractor. b. Add the extraction solvent (e.g., 1:1 dichloromethane/acetone) to the boiling flask. c. Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour[2].
3. Extract Concentration: a. After extraction, allow the apparatus to cool. b. Concentrate the extract using a Kuderna-Danish (K-D) apparatus or other suitable method.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound from soil.
Caption: Logical troubleshooting flowchart for low or inconsistent recovery of this compound.
References
- 1. 1-Naphthol, 3-methyl- | C11H10O | CID 26135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. laboratuar.com [laboratuar.com]
- 5. epa.gov [epa.gov]
- 6. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. env.go.jp [env.go.jp]
- 9. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of 1-naphthol and 2-naphthol from environmental waters by magnetic solid phase extraction with Fe@MgAl-layered double hydroxides nanoparticles as the adsorbents prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-Methyl-1-naphthol in analytical standards and solutions
This technical support center provides guidance on the stability of 3-Methyl-1-naphthol in analytical standards and solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the handling and analysis of this compound standards.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram | Degradation of the standard, contaminated solvent or glassware, contaminated mobile phase. | Prepare a fresh standard solution. Use high-purity solvents and thoroughly clean glassware. Prepare fresh mobile phase and filter it before use. |
| Decreasing peak area over time | Instability of the standard solution, adsorption to container surfaces. | Store stock solutions at recommended low temperatures and protect from light. Prepare working standards fresh daily. Use silanized glass vials to minimize adsorption. |
| Shift in retention time | Change in mobile phase composition, column degradation, temperature fluctuations. | Ensure accurate mobile phase preparation and adequate equilibration time. Use a guard column and operate within the recommended pH and temperature range for the column. Maintain a constant column temperature using a column oven. |
| Peak tailing | Interaction with active sites on the column, column overload, extra-column effects. | Use a high-purity silica column or a column with end-capping. Lower the injection volume or concentration. Check for and minimize dead volume in the HPLC system. |
| Discoloration of the standard solution (e.g., yellowing) | Oxidation of the naphthol moiety. | Prepare fresh solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound analytical standards?
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Solid Form: Solid this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled low temperature (typically 2-8 °C).
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Solutions: Stock solutions should be prepared in a high-purity, inert solvent and stored in amber glass vials at low temperatures (2-8 °C or frozen at -20 °C for longer-term storage). The stability of solutions is solvent-dependent and should be verified over time.
2. How stable is this compound in common analytical solvents?
While specific quantitative data for this compound is not extensively available, based on the chemistry of naphthols, stability is expected to vary depending on the solvent. Non-polar aprotic solvents like isooctane are generally preferred for long-term storage of stock solutions.[1] Protic solvents like methanol and acetonitrile are commonly used for working solutions but may lead to faster degradation, especially if not stored properly. It is recommended to prepare working solutions fresh daily.
3. What are the likely degradation pathways for this compound?
Based on the chemistry of similar phenolic compounds, this compound is susceptible to degradation through the following pathways:
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Oxidation: The hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored quinone-type structures.
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Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.[2]
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pH-Dependent Degradation: In alkaline conditions, the phenoxide ion is more susceptible to oxidation. In strongly acidic conditions, degradation may also be accelerated.
4. How can I perform a forced degradation study for this compound?
Forced degradation studies are essential for developing and validating stability-indicating methods.[3][4][5] A typical study would involve subjecting solutions of this compound to the following stress conditions:
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Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified period.
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Basic Hydrolysis: 0.1 M NaOH at 60°C for a specified period.
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Oxidative Degradation: 3% H₂O₂ at room temperature.
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Thermal Degradation: Heating the solid or solution at a temperature below its melting point (e.g., 70°C).[4][6]
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Photodegradation: Exposing the solution to a controlled light source, such as a xenon lamp or a UV lamp, providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7][8]
The following table provides an illustrative example of the expected degradation under forced conditions. Actual results may vary.
| Stress Condition | Reagent/Condition | Time | Temperature | Illustrative % Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5-10% | Ring-hydroxylated or other acid-catalyzed products |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 10-20% | Oxidized products (quinones), ring-opened products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 15-30% | Naphthoquinones, hydroxylated derivatives |
| Thermal | Solid State | 48 hours | 70°C | < 5% | Minor oxidative products |
| Photolytic | UV/Vis Light | 24 hours | Room Temp | 10-25% | Photodimers, photo-oxidation products |
5. Is there a recommended analytical method for stability testing of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A reverse-phase HPLC method with UV detection is generally suitable for separating this compound from its potential degradation products.[9][10]
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (e.g., ~225 nm or ~290 nm). |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
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Accurately weigh approximately 10 mg of this compound standard.
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Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL amber volumetric flask.
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Sonicate for 5 minutes to ensure complete dissolution.
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Store the stock solution at 2-8°C, protected from light.
-
-
Working Standard Solution (e.g., 10 µg/mL):
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Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL amber volumetric flask.
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Dilute to volume with the mobile phase or the solvent used for sample preparation.
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Prepare this solution fresh before each analysis.
-
Protocol for a General Forced Degradation Study
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Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Aliquot the solution into separate amber vials for each stress condition.
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Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
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Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
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Thermal Degradation: Place a vial of the solution in an oven at 70°C.
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Photodegradation: Expose a vial of the solution to a photostability chamber. Wrap a control vial in aluminum foil and place it alongside the exposed sample.
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At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
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Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.
Visualizations
References
- 1. esslabshop.com [esslabshop.com]
- 2. Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Naphthol Isomer Separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of 1-naphthol and 2-naphthol isomers in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why do 1-naphthol and 2-naphthol frequently co-elute in reversed-phase HPLC?
A1: 1-naphthol and 2-naphthol are structural isomers with very similar physicochemical properties. They have the same molecular weight and empirical formula, differing only in the position of the hydroxyl group on the naphthalene ring. This subtle structural difference results in nearly identical hydrophobicity, leading to similar retention times and co-elution on standard reversed-phase columns like C18, which primarily separate compounds based on hydrophobic interactions.
Q2: How does the choice of stationary phase impact the separation of naphthol isomers?
A2: The stationary phase chemistry is a critical factor in resolving closely related isomers. While standard C18 columns may struggle, alternative stationary phases can offer different selectivity through alternative interaction mechanisms:
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Pentafluorophenyl (PFP) Phases: PFP columns provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The electron-rich fluorine atoms on the stationary phase can interact differently with the electron clouds of the naphthol isomers, leading to enhanced selectivity for these positional isomers.
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C30 Phases: C30 columns, with their longer alkyl chains, offer high shape selectivity. This allows them to better differentiate between the subtle structural differences of the naphthol isomers, which can be challenging for the more common C18 phases.
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Phenyl Phases: Phenyl columns can provide π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the naphthol isomers. This can lead to differential retention and improved separation.
Q3: What is the role of the mobile phase in resolving naphthol isomers?
A3: The mobile phase composition is a powerful tool for optimizing the separation of 1-naphthol and 2-naphthol. Key parameters to consider include:
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Organic Modifier: The choice of organic modifier (e.g., acetonitrile or methanol) can significantly alter selectivity. For separations involving π-π interactions, such as with phenyl or PFP columns, methanol is often the preferred organic modifier as it is less likely to interfere with these interactions compared to acetonitrile.
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Mobile Phase Composition: A 50% (v/v) aqueous acetonitrile solution has been successfully used as a mobile phase for the separation of naphthol isomers on a C18 column. Adjusting the ratio of the organic modifier to the aqueous phase can help to fine-tune the retention and resolution of the isomers.
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pH: While naphthols are not strongly acidic or basic, controlling the pH of the mobile phase with buffers can ensure consistent ionization states and improve peak shape and reproducibility.
Q4: Can temperature be used to improve the separation of naphthol isomers?
A4: Yes, temperature is an important parameter for method optimization. Increasing the column temperature generally leads to:
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Reduced Retention Times: Analytes elute faster at higher temperatures.
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Improved Peak Efficiency: Higher temperatures can lead to sharper peaks due to increased diffusion rates and reduced mobile phase viscosity.
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Changes in Selectivity: Temperature can affect the selectivity between analytes, which can either improve or worsen the resolution of critical pairs like naphthol isomers.
It is crucial to control the column temperature to ensure reproducible results. Even small fluctuations in ambient temperature can affect retention times and resolution.
Troubleshooting Guides
Problem: Complete co-elution of 1-naphthol and 2-naphthol on a C18 column.
This is a common issue due to the very similar hydrophobicity of the two isomers. Here is a step-by-step guide to troubleshoot this problem:
Logical Workflow for Troubleshooting Co-elution
Caption: A logical workflow for troubleshooting the co-elution of naphthol isomers.
Step 1: Mobile Phase Optimization
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Change the Organic Modifier: If you are using acetonitrile, switch to methanol. Methanol can alter the selectivity, especially if your C18 column has any phenyl-like character.
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Adjust the Mobile Phase Strength: Perform a gradient run to determine the approximate elution composition. Then, optimize the isocratic mobile phase composition around this point. Small changes in the water/organic ratio can sometimes provide separation.
Step 2: Change the Stationary Phase
If mobile phase optimization is unsuccessful, the next step is to use a column with a different selectivity.
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Switch to a PFP Column: A Pentafluorophenyl column is an excellent choice for positional isomers due to its multiple interaction modes beyond hydrophobicity.
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Try a C30 Column: The high shape selectivity of a C30 column can often resolve structurally similar compounds that co-elute on C18.
Step 3: Temperature Optimization
Once you have achieved partial separation with a new column or mobile phase, optimizing the temperature can further improve the resolution.
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Increase the Temperature: In reversed-phase chromatography, increasing the temperature often leads to sharper peaks and can sometimes improve selectivity.
-
Decrease the Temperature: In some cases, decreasing the temperature can enhance selectivity, although this will increase analysis time and backpressure.
Problem: Poor peak shape (tailing or fronting) for naphthol isomers.
Poor peak shape can be caused by a variety of factors. Here are some common causes and solutions:
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Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
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Secondary Interactions: Unwanted interactions between the analytes and the silica support of the stationary phase can cause peak tailing.
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Mobile Phase pH: Ensure the mobile phase pH is appropriate for your column and analytes.
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Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol groups, which can cause tailing.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can lead to peak broadening. Ensure your HPLC system is optimized for the column you are using.
Experimental Protocols
Method 1: Separation on a C18 Column
This method is a starting point for the analysis of 1-naphthol and 2-naphthol. Further optimization may be required depending on the specific column and HPLC system used.
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Column: Synergi Hydro-RP C18, 4 µm, 150 x 4.6 mm (or equivalent)
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Mobile Phase: 50:50 (v/v) Acetonitrile/Water
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Flow Rate: 1.5 mL/min
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Temperature: 25 °C
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Detection: Fluorescence (Excitation: 228 nm, Emission: 342 nm) or UV (220 nm)
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Injection Volume: 10 µL
Method 2: Screening with a PFP Column
This protocol is a general starting point for method development on a PFP column.
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Column: Poroshell 120 PFP, 2.7 µm, 100 x 4.6 mm (or equivalent)
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Methanol with 0.1% Formic Acid
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Gradient: 40-70% B over 10 minutes
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Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV (220 nm)
-
Injection Volume: 5 µL
Data Presentation
The following table summarizes typical performance characteristics of different column types for isomer separations. Actual results for 1-naphthol and 2-naphthol may vary.
| Stationary Phase | Primary Separation Mechanism(s) | Expected Performance for Naphthol Isomers |
| C18 | Hydrophobic interactions | Often results in co-elution or poor resolution. |
| PFP | Hydrophobic, π-π, dipole-dipole, ion-exchange | Good potential for baseline separation due to multiple interaction modes. |
| C30 | High shape selectivity, hydrophobic interactions | High likelihood of resolving isomers based on their structural differences. |
| Phenyl | Hydrophobic and π-π interactions | Can provide improved selectivity over C18, especially with a methanol-based mobile phase. |
Visualizations
Interaction Mechanisms on a PFP Stationary Phase
Caption: Conceptual diagram of the multiple interaction mechanisms between naphthol isomers and a PFP stationary phase.
Minimizing degradation of 3-Methyl-1-naphthol during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-1-naphthol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation of this compound during your sample preparation and analysis.
I. FAQs: Understanding and Preventing Degradation of this compound
This section addresses common questions regarding the stability of this compound and provides actionable recommendations to mitigate its degradation.
Q1: My this compound samples are showing variable and lower than expected concentrations. What could be the cause?
A1: Variability and loss of this compound are often due to its degradation during sample collection, preparation, and storage. Like other phenolic compounds, this compound is susceptible to several degradation pathways:
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Oxidation: The hydroxyl group on the naphthol ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. This is a major cause of degradation.
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Photodegradation: Exposure to ultraviolet (UV) light, including ambient laboratory light, can induce photochemical reactions that degrade the molecule.[1]
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pH Instability: The stability of naphthols is highly dependent on the pH of the solution. Basic conditions (high pH) can lead to rapid degradation. For the related compound 1-naphthol, optimal stability is observed around pH 6.3, with significant degradation at pH values above 8.[2]
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Thermal Degradation: Elevated temperatures can increase the rate of all chemical degradation reactions.
To address this, it is crucial to control these factors throughout your experimental workflow.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound, like other phenolic compounds, is oxidation. The phenolic hydroxyl group can be oxidized to form phenoxyl radicals, which can then undergo further reactions to form quinone-type structures and polymeric products. This process is often catalyzed by light, heat, and the presence of metal ions.
Below is a simplified diagram illustrating the initiation of oxidative degradation.
References
Addressing analytical interferences in 3-Methyl-1-naphthol analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-1-naphthol.
Troubleshooting Guides
Question: I am observing significant peak tailing for this compound in my Gas Chromatography (GC) analysis. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for polar analytes like this compound is a common issue in GC analysis. It can lead to poor resolution and inaccurate quantification. The primary causes are typically related to active sites within the GC system or suboptimal chromatographic conditions.
Troubleshooting Steps:
-
System Inertness Check: Active sites in the GC flow path can interact with the hydroxyl group of this compound.
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Inlet Liner: The glass inlet liner is a common source of activity. Replace it with a new, deactivated liner.
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Septum: Coring or bleeding of the septum can introduce active sites. Use a high-quality, pre-conditioned septum.
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Column Contamination: Non-volatile matrix components can accumulate at the head of the column. Trim the first 10-20 cm of the column from the inlet side.
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Column Installation: Ensure the column is installed correctly in both the inlet and detector to avoid dead volumes. A poor column cut can also create active sites.
-
-
Derivatization: To reduce the polarity of this compound and minimize interactions with active sites, derivatization is highly recommended. This process replaces the active hydrogen on the hydroxyl group with a non-polar functional group.
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Silylation: Reacting this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether is a common and effective strategy.
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Acetylation: Acetylation using acetic anhydride converts the naphthol to its corresponding acetate ester, which is less polar and more volatile.
-
-
Chromatographic Conditions Optimization:
-
Injection Temperature: An injection temperature that is too high can cause degradation of the analyte on the liner, while a temperature that is too low can lead to slow volatilization and band broadening. Optimize the injector temperature.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and phase. An insufficient flow rate can exacerbate peak tailing.
-
Question: My recovery of this compound is low and inconsistent. What are the likely causes and how can I improve it?
Answer:
Low and inconsistent recovery of this compound is often due to issues with the sample preparation and extraction procedure or analyte loss during analysis.
Troubleshooting Steps:
-
Sample Preparation and Extraction:
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: For a moderately polar compound like this compound from an aqueous matrix, a reversed-phase sorbent (e.g., C18) is typically effective.
-
pH Adjustment: The pH of the sample can significantly impact the retention of this compound on the sorbent. Adjusting the pH to be about 2 units below the pKa of the hydroxyl group will ensure it is in its neutral form and retains well on a reversed-phase sorbent.
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Elution Solvent: Ensure the elution solvent is strong enough to fully desorb the analyte from the sorbent. A mixture of an organic solvent (e.g., methanol or acetonitrile) and a pH-modifying agent may be necessary.
-
-
Liquid-Liquid Extraction (LLE):
-
Solvent Choice: Select an organic solvent that is immiscible with the sample matrix and in which this compound has high solubility.
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pH Adjustment: Similar to SPE, adjust the pH of the aqueous sample to ensure this compound is in its neutral form to facilitate its partitioning into the organic phase.
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Emulsion Formation: Emulsions can form at the interface of the two liquid phases, trapping the analyte and leading to poor recovery. Centrifugation or the addition of salt can help to break emulsions.
-
-
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Analyte Adsorption: this compound can adsorb to active sites in glassware and autosampler vials. Using silanized glassware can minimize this issue.
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Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer (ion suppression or enhancement), leading to inaccurate quantification.
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Improve Sample Cleanup: Employ a more rigorous SPE or LLE procedure to remove interfering matrix components.
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Use an Internal Standard: A stable isotope-labeled internal standard of this compound is ideal for compensating for matrix effects. If unavailable, a structurally similar compound can be used. 3-Methyl-1-naphthyl acetate has been used as an internal standard in the analysis of related naphthols.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the analysis of this compound?
A1: The most common analytical techniques for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. GC-MS is often preferred for its high sensitivity and selectivity, especially after derivatization to improve the volatility and chromatographic behavior of the analyte.[1] HPLC is suitable for analyzing the underivatized compound and is often used for samples with higher concentrations.
Q2: I am analyzing this compound in a complex biological matrix (e.g., urine, plasma). What is the best sample preparation strategy?
A2: For complex biological matrices, a robust sample preparation protocol is crucial to remove interferences such as proteins and phospholipids. A combination of protein precipitation followed by either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is recommended. For urine samples, an enzymatic hydrolysis step with β-glucuronidase/arylsulfatase is often necessary to cleave conjugated metabolites of this compound back to their free form before extraction.[1]
Q3: What are potential co-eluting interferences for this compound?
A3: Potential co-eluting interferences depend on the sample matrix and the analytical method.
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Isomers: Other methylnaphthol isomers (e.g., 2-methyl-1-naphthol, 4-methyl-1-naphthol) and isomers of methylnaphthalene are likely to have similar retention times and can co-elute. The separation of these isomers often requires a high-resolution capillary GC column with a suitable stationary phase or a well-optimized HPLC gradient.
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Phenolic Compounds: In environmental and biological samples, other phenolic compounds with similar polarity can co-elute, particularly in HPLC.
-
Matrix Components: In complex matrices, endogenous compounds can co-elute with this compound. Using a selective detector like a mass spectrometer can help to differentiate the analyte from co-eluting interferences based on their mass-to-charge ratio.
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: While it is possible to analyze underivatized this compound by GC-MS, derivatization is highly recommended. The polar hydroxyl group can cause poor peak shape (tailing) and low sensitivity due to interactions with active sites in the GC system. Derivatization to a less polar form, such as a trimethylsilyl (TMS) ether or an acetate ester, will significantly improve chromatographic performance, leading to sharper peaks, better resolution, and increased sensitivity.[2]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of naphthol compounds. While specific data for this compound is limited in the literature, the data for the closely related 1-naphthol and 2-naphthol provide a good estimate of expected performance.
| Parameter | Analyte | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | 1-Naphthol | GC-MS | Urine | 0.30 µg/L | [1] |
| 2-Naphthol | GC-MS | Urine | 0.30 µg/L | [1] | |
| Naphthalene | HPLC-Fluorescence | Geothermal Brine | 0.127 µg/kg | [3] | |
| Limit of Quantification (LOQ) | 1-Naphthol | GC-MS | Urine | 1.00 µg/L | [1] |
| 2-Naphthol | GC-MS | Urine | 1.00 µg/L | [1] | |
| Recovery | 1-Naphthol | GC-MS | Urine | 90.8% - 98.1% | [1] |
| 2-Naphthol | GC-MS | Urine | 90.8% - 98.1% | [1] | |
| Diclofenac (as a model) | SPE (Strata-X) | Plasma | ~86% | ||
| Diclofenac (as a model) | LLE | Plasma | ~46% |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for GC-MS Analysis of this compound
This protocol is adapted from a method for the analysis of 1- and 2-naphthol in urine and is expected to be suitable for this compound.[1]
-
Enzymatic Hydrolysis:
-
To a 2 mL urine sample in a glass test tube, add 1 mL of 0.5 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
If using an internal standard, add the appropriate amount at this stage.
-
Vortex the tube and incubate at 37°C for at least 16 hours.
-
-
Derivatization (Acetylation):
-
After incubation, add 100 µL of 1 M sodium hydroxide solution to the sample.
-
Add 100 µL of acetic anhydride.
-
Vortex immediately for 10 seconds.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of n-hexane to the tube.
-
Vortex for 2 minutes.
-
Centrifuge at 1870 x g for 10 minutes.
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
-
Analysis:
-
Inject an aliquot of the n-hexane extract into the GC-MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water Samples
This is a general protocol for the extraction of moderately polar compounds from aqueous samples using a reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample to approximately 2 units below the pKa of this compound (the pKa is similar to 1-naphthol, which is ~9.4). A pH of ~7 is generally suitable.
-
Load the sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
The eluate can be concentrated by evaporation under a gentle stream of nitrogen if necessary.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., hexane for GC-MS after derivatization, or mobile phase for HPLC).
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Derivatization of this compound for GC-MS analysis.
Caption: Logical troubleshooting workflow for analytical issues.
References
Technical Support Center: Optimization of Derivatization for 3-Methyl-1-naphthol
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the derivatization of 3-Methyl-1-naphthol. This process is critical for enhancing the volatility and thermal stability of the analyte, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, in its native form, has low volatility and contains an active hydroxyl group that can lead to poor chromatographic peak shape and reduced sensitivity during GC-MS analysis. Derivatization replaces the active hydrogen of the hydroxyl group with a less polar functional group, increasing the molecule's volatility and thermal stability, which results in improved chromatographic separation and detection.[1][2]
Q2: What are the most common derivatization methods for this compound?
A2: The most common and effective methods for derivatizing phenolic compounds like this compound are silylation and acylation.[3] Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is widely used due to its efficiency and the production of stable derivatives.[3][4] Acylation, for instance with acetic anhydride, is another robust method.[5]
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on the specific requirements of your analysis.
-
BSTFA (often with 1% TMCS as a catalyst) is highly versatile and reactive towards phenols, providing high yields of trimethylsilyl (TMS) derivatives.[3] The by-products are volatile, minimizing interference in the chromatogram.[3]
-
Acetic Anhydride is a cost-effective reagent for acylation that forms stable acetate derivatives. It has been successfully used for the derivatization of similar compounds like 1- and 2-naphthol.[5]
Q4: What are the critical parameters for optimizing the derivatization reaction?
A4: The key parameters to optimize are reaction temperature, reaction time, and the ratio of derivatizing reagent to the analyte. It is also crucial to maintain anhydrous (water-free) conditions, as moisture can deactivate the derivatizing reagent and hydrolyze the formed derivatives, leading to lower yields.[6]
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol details the formation of a trimethylsilyl (TMS) ether of this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound or a dried extract into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample. To this, add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to the active hydrogen is recommended.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[3] For compounds that are difficult to derivatize, the reaction time can be extended.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Acylation using Acetic Anhydride
This protocol is adapted from a validated method for the derivatization of naphthols and describes the formation of 3-methyl-1-naphthyl acetate.[5]
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Sodium hydroxide solution (0.5 M)
-
n-Hexane
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place 1 mL of the aqueous sample or standard solution containing this compound into a reaction vial.
-
pH Adjustment: Add 50 µL of 0.5 M sodium hydroxide solution.
-
Reagent Addition: Add 50 µL of acetic anhydride.
-
Reaction: Immediately cap the vial and vortex for 1 minute at room temperature.
-
Extraction: Add 200 µL of n-hexane, vortex for 1 minute, and then centrifuge for 5 minutes at 2000 x g.
-
Analysis: Carefully collect the upper n-hexane layer for GC-MS analysis.
Data Presentation
The following tables summarize expected quantitative data based on the optimization of derivatization reactions for naphthol compounds.
Table 1: Optimization of Silylation Reaction with BSTFA + 1% TMCS
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 60°C | 70°C | 80°C |
| Time | 30 min | 30 min | 30 min |
| Reagent Ratio | 2:1 | 2:1 | 2:1 |
| Expected Yield | >95% | >99% | >99% |
| Notes | Good yield | Optimal | No significant improvement |
Table 2: Optimization of Acylation Reaction with Acetic Anhydride
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Volume of Acetic Anhydride | 20 µL | 50 µL | 100 µL |
| Reaction Time | 1 min | 1 min | 1 min |
| Reaction Temperature | Room Temp. | Room Temp. | Room Temp. |
| Relative Yield (%) | 96.7 ± 4.0 | 99.6 ± 1.1 | 99.3 ± 0.9 |
| Data adapted from a study on 1-naphthol derivatization, which is expected to be comparable.[5] |
Troubleshooting Guide
Issue 1: Low or no derivatization yield.
-
Possible Cause A: Presence of moisture. Water will react with the derivatizing reagent and can hydrolyze the derivative.[6]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the sample is in an aqueous matrix, ensure it is completely evaporated to dryness before adding the reagents.
-
-
Possible Cause B: Insufficient reagent. An inadequate amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: Use at least a 2:1 molar excess of the derivatization reagent to the analyte.
-
-
Possible Cause C: Inadequate reaction time or temperature. The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Analyze aliquots at different time points to determine when the reaction is complete.[3]
-
Issue 2: Poor peak shape or peak tailing in the chromatogram.
-
Possible Cause A: Incomplete derivatization. Residual underivatized this compound will exhibit poor chromatographic behavior.
-
Solution: Re-optimize the derivatization procedure (see Issue 1).
-
-
Possible Cause B: Active sites in the GC system. The GC inlet liner or the front of the analytical column may have active sites that interact with the analyte.
-
Solution: Use a deactivated inlet liner. As a temporary fix, injecting the derivatization reagent alone can sometimes passivate active sites.[4]
-
Issue 3: Extraneous peaks in the chromatogram.
-
Possible Cause A: By-products of the derivatization reagent. Excess reagent and its by-products can be detected.
-
Solution: This is common, especially with silylation reagents.[1] Identify the peaks corresponding to the reagent and its by-products by injecting a reagent blank. These peaks are typically more volatile and will elute earlier than the derivatized analyte.
-
-
Possible Cause B: Contamination. Contaminants in the sample, solvents, or from the glassware can be derivatized and detected.
-
Solution: Run a solvent blank and a full procedural blank to identify the source of contamination. Ensure high-purity solvents and reagents are used.
-
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 3-Methyl-1-naphthol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the sensitivity of mass spectrometry for the analysis of 3-Methyl-1-naphthol. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high sensitivity for this compound analysis by mass spectrometry?
A1: The primary challenges include its moderate polarity, which can lead to poor ionization efficiency in electrospray ionization (ESI), and its potential for matrix effects from complex sample backgrounds. Additionally, at low concentrations, achieving a sufficient signal-to-noise ratio can be difficult without optimization of sample preparation and instrument parameters.
Q2: How can I improve the ionization efficiency of this compound?
A2: Derivatization is a highly effective strategy to improve the ionization efficiency and overall sensitivity of this compound analysis. By chemically modifying the hydroxyl group, the volatility and ionization characteristics of the analyte can be significantly enhanced. Silylation and acylation are common and effective derivatization techniques. Another approach for LC-MS is to consider Atmospheric Pressure Chemical Ionization (APCI), as phenolic compounds often ionize more efficiently with this technique compared to ESI.[1]
Q3: What is the benefit of sample preparation for analyzing this compound?
A3: Sample preparation is crucial for removing interfering matrix components that can suppress the ionization of this compound and lead to inaccurate quantification. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can concentrate the analyte, effectively increasing its concentration in the sample injected into the mass spectrometer, thereby boosting the signal intensity.
Troubleshooting Guides
Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Ionization | Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Consider switching to a more suitable ionization technique like APCI for phenolic compounds.[1] For GC-MS, ensure proper derivatization to increase volatility. | This compound's hydroxyl group can hinder efficient ionization. Adjusting source conditions or using a more appropriate ionization method can significantly improve signal. Derivatization makes the molecule more amenable to gas-phase analysis. |
| Analyte Loss During Sample Preparation | Evaluate the efficiency of your extraction method (e.g., SPE, LLE) by testing different sorbents or solvent systems. Ensure the pH of the sample is optimized for analyte retention and elution. | The analyte may not be efficiently retained on the SPE cartridge or may be lost during solvent evaporation steps. Methodical optimization of the sample preparation protocol is key to maximizing recovery. |
| Matrix Effects (Ion Suppression) | Implement a more rigorous sample cleanup procedure. Dilute the sample if the concentration of matrix components is high. Utilize a matrix-matched calibration curve or a stable isotope-labeled internal standard. | Co-eluting matrix components can compete with the analyte for ionization, leading to a suppressed signal. Improved cleanup, dilution, or the use of an appropriate internal standard can mitigate these effects. |
| Suboptimal Derivatization | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the absence of water, which can quench many derivatization reagents. | Incomplete derivatization will result in a lower-than-expected signal for the derivatized analyte. Careful optimization and execution of the derivatization protocol are critical. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step | Explanation |
| Secondary Interactions (Peak Tailing in LC-MS) | For basic analytes, ensure the mobile phase pH is low enough to protonate the analyte and suppress interaction with residual silanols on the column. For acidic compounds like phenols, a mobile phase pH below the pKa can improve peak shape. Consider using a column with a different stationary phase. | Interactions between the analyte and active sites on the stationary phase can cause peak tailing. Adjusting the mobile phase or changing the column can minimize these interactions. |
| Column Overload | Reduce the injection volume or dilute the sample. | Injecting too much analyte can saturate the stationary phase, leading to distorted peak shapes. |
| Inappropriate Injection Solvent | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase. | A strong injection solvent can cause the analyte to move through the column in a broad band, resulting in poor peak shape. |
| Contamination (GC-MS) | Clean the GC inlet liner and trim the front of the analytical column. High-boiling point residues can accumulate and affect peak shape. | Contamination in the GC system can lead to active sites that cause peak tailing. Regular maintenance is essential. |
Quantitative Data on Sensitivity Enhancement
The following tables summarize the impact of different analytical strategies on the sensitivity of naphthol analysis. While specific data for this compound is limited, the data for the closely related 1-naphthol and 2-naphthol provide a strong indication of the expected enhancements.
Table 1: Comparison of Derivatization Reagents for GC-MS Analysis of Naphthols
| Derivatization Reagent | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Acetic Anhydride | 1-Naphthol | 0.30 µg/L | 1.00 µg/L | [2][3] |
| Acetic Anhydride | 2-Naphthol | 0.30 µg/L | 1.00 µg/L | [2][3] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Chlorinated Phenols | Not specified | Not specified | Mentioned as a common reagent for phenols. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hormones and UV filters | 0.1 - 1.3 µg/L | 0.3 - 4.2 µg/L | [4] |
Table 2: Impact of Sample Preparation on Analyte Recovery
| Sample Preparation Method | Analyte | Recovery Rate | Reference |
| Solid-Phase Extraction (Discovery-C18) | 1-Naphthol | ~99% | [5][6] |
| Solid-Phase Extraction (Discovery-C18) | 2-Naphthol | ~99% | [5][6] |
| Solid-Phase Extraction (Discovery-C18) | Naphthalene | ~99% | [5][6] |
Experimental Protocols
Protocol 1: In-situ Derivatization with Acetic Anhydride for GC-MS Analysis of Naphthols
This protocol is adapted from a method for the simultaneous determination of 1- and 2-naphthol in urine and can be applied to this compound.[2][3]
-
Sample Preparation: To 1 mL of the sample, add an internal standard solution.
-
Enzymatic Hydrolysis (if necessary for conjugated forms): Add β-glucuronidase/arylsulfatase and incubate to release free naphthols.
-
Derivatization: Add sodium hydroxide solution and 10 µL of acetic anhydride. Vortex vigorously for 1 minute.
-
Extraction: Add 2 mL of n-hexane and vortex for 5 minutes.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Analysis: Transfer the upper n-hexane layer to a GC vial for analysis by GC-MS.
Protocol 2: Silylation with MSTFA for GC-MS Analysis
This is a general protocol for the silylation of metabolites containing hydroxyl groups and can be optimized for this compound.[4]
-
Sample Drying: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylation reagents are water-sensitive.
-
Derivatization: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 20 µL of pyridine (as a catalyst) to the dried sample.
-
Reaction: Cap the vial tightly and heat at 80°C for 30 minutes in a heating block or sand bath.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Caption: General experimental workflow for enhancing the sensitivity of this compound analysis.
Caption: A logical troubleshooting workflow for addressing low signal intensity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brjac.com.br [brjac.com.br]
- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for 3-Methyl-1-naphthol Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Methyl-1-naphthol in biological matrices such as plasma and urine. As a metabolite of various industrial compounds and pharmaceuticals, accurate and reliable quantification of this compound is crucial for toxicological assessments, pharmacokinetic studies, and occupational exposure monitoring. This document outlines and compares the performance of common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides detailed experimental protocols to aid in the selection and implementation of the most suitable method for your research needs.
Method Performance Comparison
The selection of an analytical technique for this compound quantification is a critical decision that impacts sensitivity, selectivity, and sample throughput. Below is a summary of typical performance characteristics for HPLC and GC-MS based methods, adapted from validated assays for structurally similar naphthols.
| Parameter | HPLC-based Methods (e.g., LC-MS/MS) | GC-MS-based Methods |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.999[1] |
| Limit of Detection (LOD) | 16 fmol/injection (with derivatization)[2] | 0.30 µg/L[1] |
| Limit of Quantification (LOQ) | 1.8 - 6.4 ng (on column)[3] | 1.00 µg/L[1] |
| Accuracy (% Recovery) | 90.8% - 109%[2] | 90.8% - 98.1%[1] |
| Precision (% RSD) | < 6.3%[2] | 0.3% - 4.1%[1] |
| Sample Preparation | Protein precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Enzymatic hydrolysis, LLE, derivatization[1] |
| Analysis Time | Typically shorter run times | Can be longer due to derivatization steps |
| Throughput | High, amenable to automation | Moderate |
| Selectivity | High, especially with MS/MS detection | High, with good chromatographic separation and mass filtering |
| Compound Suitability | Suitable for a wide range of polar and non-volatile compounds | Ideal for volatile and thermally stable compounds (derivatization may be required for polar analytes)[4][5] |
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of an analytical method. The following sections provide established protocols for sample preparation and analysis of naphthols, which can be adapted for this compound.
Sample Preparation for Biological Matrices
Effective sample preparation is critical to remove interferences and concentrate the analyte of interest.[6] The choice of method depends on the biological matrix and the analytical technique.
1. Enzymatic Hydrolysis (for Urine Samples)
In urine, this compound is often present as glucuronide and sulfate conjugates and requires hydrolysis to release the free form prior to extraction.[1]
-
To a 2 mL urine sample, add 1 mL of 0.5 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.[1]
-
Vortex the mixture and incubate at 37°C for at least 16 hours.[1]
2. Liquid-Liquid Extraction (LLE)
LLE is a versatile technique for extracting analytes from aqueous matrices.[7]
-
Following hydrolysis (if necessary), add a suitable organic solvent (e.g., n-hexane, ethyl acetate) to the sample.
-
Vortex vigorously for several minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer containing the analyte to a clean tube for further processing (e.g., evaporation and reconstitution or derivatization).
3. Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a small volume of a strong organic solvent (e.g., acetonitrile, methanol).
-
The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.
Analytical Methodologies
1. High-Performance Liquid Chromatography with Fluorescence or Mass Spectrometric Detection (HPLC-FLD/MS)
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds.[4][5]
-
Chromatographic Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[8]
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally employed.
-
Detection:
-
Fluorescence Detection (FLD): Naphthols exhibit native fluorescence, allowing for sensitive detection. For enhanced sensitivity, derivatization with a fluorescent labeling reagent can be performed.[2]
-
Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity, particularly in complex matrices. Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] For polar analytes like this compound, derivatization is necessary to improve volatility and chromatographic performance.[1]
-
Derivatization: After extraction and drying, the sample extract is treated with a derivatizing agent (e.g., acetic anhydride or a silylating agent like BSTFA) to convert the hydroxyl group to a less polar ether or ester.[1][10]
-
GC Column: A non-polar or medium-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane column, is typically used.[10]
-
Injection: A splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components.
-
MS Detection: The mass spectrometer is operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[10]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix.
Caption: A generalized workflow for the analysis of this compound in biological samples.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive determination of 1- and 2-naphthol in human plasma by HPLC-fluorescence detection with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 8. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcom.org [ijcom.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Guide to Inter-Laboratory Comparison of 3-Methyl-1-naphthol Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of 3-Methyl-1-naphthol quantification. It includes established analytical methodologies, hypothetical performance data for comparison, and detailed experimental protocols. This document is intended to serve as a practical resource for laboratories aiming to validate their measurement capabilities for this analyte.
Introduction
This compound is a methylated derivative of 1-naphthol. Naphthols are metabolites of naphthalene and other polycyclic aromatic hydrocarbons (PAHs), making their measurement crucial in toxicology, environmental monitoring, and drug metabolism studies. Ensuring the accuracy and comparability of this compound measurements across different laboratories is essential for reliable data interpretation and informed decision-making in research and development.
Inter-laboratory comparison studies are a vital tool for assessing the proficiency of analytical laboratories, identifying potential methodological biases, and establishing the consensus value of a given analyte in a reference material. This guide outlines the key components of such a study for this compound.
Analytical Methodologies
The two most common and reliable methods for the quantification of this compound and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode. Derivatization is often employed to improve the volatility and chromatographic behavior of naphthols.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with fluorescence detection, is a sensitive method for the analysis of naphthols due to their native fluorescence. Coupling HPLC with a mass spectrometer (LC-MS) can provide additional selectivity and structural confirmation.
Hypothetical Inter-Laboratory Comparison Data
The following tables present hypothetical data from a simulated inter-laboratory comparison study. In this scenario, five laboratories were provided with a quality control (QC) sample containing a certified concentration of this compound.
Table 1: Reported Concentrations of this compound in a Quality Control Sample
| Laboratory | Method | Reported Concentration (µg/L) |
| Lab A | GC-MS | 48.5 |
| Lab B | HPLC-FLD | 51.2 |
| Lab C | GC-MS | 49.1 |
| Lab D | LC-MS/MS | 50.5 |
| Lab E | GC-MS | 47.9 |
| Certified Value | - | 50.0 ± 1.5 |
Table 2: Performance Characteristics of Analytical Methods
| Parameter | GC-MS | HPLC-FLD | LC-MS/MS |
| Linearity (r²) | >0.998 | >0.999 | >0.999 |
| Limit of Detection (LOD) (µg/L) | 0.25 | 0.50 | 0.10 |
| Limit of Quantification (LOQ) (µg/L) | 0.80 | 1.50 | 0.30 |
| Accuracy (% Recovery) | 95-105% | 92-108% | 98-102% |
| Precision (%RSD) | < 5% | < 7% | < 4% |
Experimental Protocols
GC-MS Analysis Protocol
-
Sample Preparation (e.g., Urine)
-
To a 2 mL urine sample, add an internal standard (e.g., 3-Methyl-1-naphthyl-d7).
-
Perform enzymatic hydrolysis to deconjugate metabolites by adding β-glucuronidase/arylsulfatase and incubating at 37°C for 16 hours.
-
-
Derivatization
-
Adjust the pH of the hydrolyzed sample to basic with NaOH.
-
Add acetic anhydride to derivatize the naphthols to their more volatile acetate esters.
-
-
Extraction
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane.
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
-
GC-MS Conditions
-
Column: (5%-Phenyl)-methylpolysiloxane capillary column.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C, ramp to 280°C.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for 3-methyl-1-naphthyl acetate.
-
HPLC-FLD Analysis Protocol
-
Sample Preparation
-
To a 1 mL sample, add an internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up and concentrate the sample.
-
Elute the analytes from the SPE cartridge with methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation wavelength of ~290 nm and an emission wavelength of ~355 nm.
-
Visualizations
Experimental Workflow
Caption: General experimental workflows for the analysis of this compound by GC-MS and HPLC.
Biological Significance: Simplified Metabolic Pathway
Naphthalene and its methylated derivatives are metabolized in the body primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of various hydroxylated metabolites, including this compound. These metabolites can undergo further conjugation reactions before being excreted. The measurement of these metabolites is a key aspect of assessing exposure and understanding the toxicology of these compounds.[1][2]
Caption: Simplified metabolic pathway of methylnaphthalene to this compound and its conjugates.
References
The Unseen Advantage: Why Deuterated Standards Elevate Isotope Dilution MS Analysis of 3-Methyl-1-naphthol
Isotope dilution mass spectrometry is a powerful technique for precise quantification of analytes in complex matrices. The core principle involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation workflow. The ratio of the unlabeled analyte to the labeled internal standard is then measured by the mass spectrometer. Because the analyte and the internal standard are chemically identical, they exhibit the same behavior during extraction, derivatization, and ionization, thus correcting for sample loss and matrix effects.
Performance Comparison: The Case for Deuteration
The ideal internal standard for ID-MS is a stable isotope-labeled version of the analyte of interest. In the context of quantifying 3-Methyl-1-naphthol, a deuterated this compound (e.g., 3-Methyl-d_x_-1-naphthol) would be the gold standard. While a non-labeled structural analog like this compound can be used, it introduces a higher potential for analytical error.
| Feature | This compound (Non-Labeled Standard) | Deuterated this compound (Labeled Standard) |
| Co-elution | May have different retention time in chromatography. | Co-elutes with the analyte, ensuring simultaneous analysis. |
| Ionization Efficiency | Can differ from the analyte, especially in the presence of matrix effects. | Nearly identical ionization efficiency to the analyte, providing superior correction for matrix effects.[1] |
| Extraction Recovery | May have different recovery rates during sample preparation. | Identical extraction recovery to the analyte, accurately correcting for sample loss. |
| Accuracy & Precision | Lower accuracy and precision due to potential differences in physicochemical properties. | Higher accuracy and precision due to near-identical chemical and physical behavior. |
| Compensation for Matrix Effects | Less effective at compensating for ion suppression or enhancement. | Highly effective at compensating for matrix-induced ionization variability.[1] |
Experimental Protocols: A Generalized Isotope Dilution MS Workflow
While a specific protocol for this compound with a deuterated standard is not available, a general workflow for the analysis of naphthols in biological samples using GC-MS or LC-MS can be adapted. The following protocol is a composite based on methods for similar analytes.[2][3][4]
1. Sample Preparation:
-
To a known volume or weight of the sample (e.g., urine, plasma, tissue homogenate), add a precise amount of the internal standard solution (either this compound or deuterated this compound).
-
For conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to release the free naphthols.[3]
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and the internal standard from the sample matrix.
2. Derivatization (for GC-MS):
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., acetic anhydride or a silylating agent like BSTFA) to improve volatility and chromatographic properties.[2]
3. Instrumental Analysis (GC-MS or LC-MS/MS):
-
Inject the derivatized (for GC-MS) or underivatized (for LC-MS) sample into the chromatograph.
-
Separate the analytes using an appropriate column and gradient.
-
Detect the analyte and the internal standard using the mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
4. Quantification:
-
Generate a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the principles discussed, the following diagrams illustrate the logical workflow of an isotope dilution MS experiment and the rationale for choosing a deuterated standard.
Conclusion
References
- 1. lcms.cz [lcms.cz]
- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. series.publisso.de [series.publisso.de]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
Comparative Analysis of 1-Naphthol and 3-Methyl-1-naphthol as Exposure Biomarkers
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1-naphthol and 3-methyl-1-naphthol as urinary biomarkers for exposure to naphthalene and 1-methylnaphthalene, respectively. This document synthesizes key experimental data, details analytical methodologies, and presents metabolic pathways to aid researchers, scientists, and drug development professionals in the selection and application of these biomarkers.
Introduction
Naphthalene and its methylated derivatives are prevalent polycyclic aromatic hydrocarbons (PAHs) found in fossil fuels, and are products of incomplete combustion of organic materials. Human exposure is common through occupational settings, environmental sources, and lifestyle factors such as smoking. Biomonitoring of urinary metabolites is a critical tool for assessing the internal dose of these compounds. 1-Naphthol is a well-established biomarker for naphthalene exposure, while this compound is a potential biomarker for 1-methylnaphthalene exposure. This guide offers a side-by-side comparison of their utility as exposure biomarkers.
Data Presentation
Table 1: Parent Compounds and Primary Exposure Sources
| Feature | 1-Naphthol | This compound |
| Parent Compound | Naphthalene, Carbaryl | 1-Methylnaphthalene |
| Primary Exposure Sources | Industrial processes (e.g., coal tar distillation, creosote production), fossil fuel combustion, cigarette smoke, moth repellents, insecticide (carbaryl) application.[1][2] | Crude oil, petroleum products, jet fuel, coal tar, and incomplete combustion processes. |
Table 2: Key Metabolic and Toxicological Information
| Feature | 1-Naphthol | This compound |
| Parent Compound Metabolism | Naphthalene is metabolized by cytochrome P450 (CYP) enzymes to a reactive epoxide intermediate, which can then be converted to 1-naphthol and 2-naphthol.[3] 1-naphthol is also the primary metabolite of the insecticide carbaryl.[4][5] | 1-Methylnaphthalene metabolism can occur via two primary routes: oxidation of the methyl group to form 1-(hydroxymethyl)naphthalene (a detoxification pathway) or oxidation of the aromatic ring to form various methyl-naphthol isomers, including this compound.[6][7][8] |
| Biomarker Specificity | Not entirely specific to naphthalene, as it is also a metabolite of carbaryl.[2][4][5] Co-measurement of 2-naphthol can help distinguish exposure sources. | Potentially more specific to 1-methylnaphthalene exposure, though the presence of other methyl-naphthol isomers should be considered. |
| Toxicity of Parent Compound | Naphthalene exposure is associated with hemolytic anemia and has shown evidence of carcinogenicity in animal studies.[9] | 1-Methylnaphthalene is considered less cytotoxic than naphthalene.[3][8] |
| Urinary Excretion | Excreted in urine primarily as glucuronide and sulfate conjugates.[10] | Expected to be excreted as glucuronide and sulfate conjugates. |
| Elimination Half-life | The elimination half-life of 1-naphthol is approximately 3.6 hours.[4][5] | Data not readily available, but likely to be in a similar range to other naphthols. |
Table 3: Analytical Methodologies for Urinary Analysis
| Parameter | 1-Naphthol | This compound |
| Primary Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][10] | GC-MS and HPLC are the likely methods of choice, though validated methods for biomonitoring are not widely published. 3-Methyl-1-naphthyl acetate has been used as an internal standard in GC-MS analysis of other naphthols.[10] |
| Sample Preparation | Enzymatic hydrolysis of conjugates (using β-glucuronidase/arylsulfatase), followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and derivatization for GC-MS analysis.[10][11] | A similar sample preparation protocol involving enzymatic hydrolysis, extraction, and potentially derivatization would be required. |
| Limit of Detection (LOD) | As low as 0.30 µg/L by GC-MS and 10 nmol/L by HPLC.[1] | Not established in the literature for biomonitoring purposes. |
| Limit of Quantification (LOQ) | As low as 1.00 µg/L by GC-MS. | Not established in the literature for biomonitoring purposes. |
Table 4: Reported Urinary Concentrations of Biomarkers
| Population | 1-Naphthol Concentration | This compound Concentration |
| Occupationally Exposed Workers (Naphthalene) | Median: 4.2 µmol/mol creatinine; Range: | Data not available. |
| General Population (Non-occupationally exposed) | 95th percentile in the UK population: 12 µmol/mol creatinine.[5] | Data not available. Purported metabolites of 1-methylnaphthalene have been detected at higher levels in the urine of smokers compared to non-smokers.[6] |
| Controlled Dosing Studies (Carbaryl) | Mean: 37.4 µmol/mol creatinine following a single oral dose at the ADI.[4][5] | Not applicable. |
Experimental Protocols
Protocol for the Determination of Urinary 1-Naphthol by GC-MS
This protocol is a generalized procedure based on established methods for the analysis of urinary naphthols.[10]
-
Sample Collection and Storage: Collect urine samples in polypropylene containers. If not analyzed immediately, store at -20°C.
-
Enzymatic Hydrolysis:
-
Pipette 2 mL of urine into a glass test tube.
-
Add an internal standard solution (e.g., 1-Naphthol-d7).
-
Add 1 mL of 0.5 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex the mixture and incubate at 37°C for at least 16 hours.
-
-
In-situ Derivatization and Extraction:
-
After hydrolysis, add acetic anhydride for derivatization.
-
Perform liquid-liquid extraction with n-hexane.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
-
GC-MS Analysis:
-
Transfer the organic (n-hexane) layer to an autosampler vial.
-
Inject an aliquot into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for quantification of the target analytes and internal standards.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations prepared in a similar matrix.
-
Calculate the concentration of 1-naphthol in the urine samples based on the calibration curve. Results are typically corrected for urinary creatinine concentration.
-
Note on this compound Analysis: A similar GC-MS or HPLC protocol would likely be applicable for the analysis of this compound. However, the method would require specific validation, including the determination of optimal derivatization conditions (if necessary), extraction efficiency, and instrument parameters. A specific internal standard, such as a deuterated analog of this compound, would be ideal for accurate quantification.
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scandinavian Journal of Work, Environment & Health - Urinary naphthols as an indicator of exposure to naphthalene [sjweh.fi]
Validating GC-MS Methods for Urinary Naphthols: A Comparative Guide Using Certified Reference Materials
For researchers, scientists, and drug development professionals, the accurate quantification of urinary 1-naphthol and 2-naphthol, biomarkers of exposure to naphthalene, is crucial. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative techniques, emphasizing the use of Certified Reference Materials (CRMs) for ensuring data quality and reliability.
This document outlines a robust GC-MS method, presenting its performance characteristics in comparison to other analytical approaches. Detailed experimental protocols and data are provided to assist in the selection and implementation of the most suitable method for specific research needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for urinary naphthol determination depends on factors such as required sensitivity, sample throughput, and available instrumentation. Below is a summary of performance data for a validated GC-MS method compared to other common techniques.
| Parameter | GC-MS[1][2][3] | GC-MS/MS[1] | HPLC-FL[1] | LC-MS/MS[1] |
| Linearity (r²) | >0.999 | - | - | - |
| Limit of Detection (LOD) (µg/L) | 0.30 | 0.06 - 0.3 | ~1.4 | - |
| Limit of Quantitation (LOQ) (µg/L) | 1.00 | 0.2 - 0.9 | - | 0.001 - 0.01 |
| Accuracy (Recovery %) | 90.8 - 98.1% | - | - | - |
| Intra-day Precision (RSD %) | 0.3 - 3.9% | - | - | - |
| Inter-day Precision (RSD %) | 0.4 - 4.1% | - | - | - |
Experimental Protocol: GC-MS Method for Urinary Naphthols
This section details a validated GC-MS method for the simultaneous determination of 1-naphthol and 2-naphthol in human urine.[1][2]
1. Sample Preparation
-
Enzymatic Hydrolysis: To a 2 mL urine sample, add 20 µL of an internal standard solution (e.g., 1-naphthol-d7), 1 mL of 0.5 M acetate buffer (pH 5.0), and 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.[1][2] Vortex the mixture and incubate at 37°C for at least 16 hours to deconjugate the naphthol metabolites.[1][3]
-
Derivatization and Extraction: After hydrolysis, add 100 µL of 0.5 M sodium hydroxide and 50 µL of acetic anhydride.[3] Vortex for 10 seconds.[3] Perform a liquid-liquid extraction with 2 mL of n-hexane by vortexing for 2 minutes.[2] Centrifuge to separate the phases. The upper organic layer is collected for analysis.[3]
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977B HES MSD) is used.[1]
-
Chromatographic Conditions:
-
Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Injection Volume: 2 µL.
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of acetylated naphthols.
-
-
Mass Spectrometry Conditions:
3. Calibration and Quality Control
-
Calibration: Prepare calibration standards by spiking blank urine with known concentrations of 1-naphthol and 2-naphthol (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/L).[1] Process these standards alongside the unknown samples.
-
Certified Reference Materials: Analyze a certified reference material, such as ClinChek®-Control for phenolic compounds, to validate the accuracy of the method.[1][2] The measured values should fall within the certified confidence intervals provided by the manufacturer.[1]
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental and logical processes involved in the analysis of urinary naphthols, the following diagrams are provided.
Caption: GC-MS analytical workflow for urinary naphthols.
Caption: Decision tree for selecting an analytical method.
Certified Reference Materials for Method Validation
The use of certified reference materials (CRMs) is indispensable for method validation, ensuring the accuracy and comparability of results. For the analysis of urinary naphthols, lyophilized urine controls containing known concentrations of phenolic compounds, such as ClinChek®-Control, are commercially available.[1][2] These materials are analyzed alongside routine samples to monitor the performance of the entire analytical procedure, from sample preparation to final measurement. LGC Standards and Sigma-Aldrich also offer certified reference materials for naphthalene, which can be used to prepare standard solutions.[4][5]
Alternative Analytical Methods
While GC-MS is a robust and widely used technique, other methods offer distinct advantages.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers higher selectivity and sensitivity compared to single quadrupole GC-MS, which can be beneficial for analyzing complex matrices or detecting very low concentrations of naphthols.[1]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL): A sensitive and often simpler alternative to GC-MS that does not typically require derivatization.[1] However, it may be less specific than mass spectrometry-based methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity and is particularly well-suited for the direct analysis of naphthol conjugates (glucuronides and sulfates) without the need for enzymatic hydrolysis, thus simplifying sample preparation.[6]
The choice of the most appropriate method will depend on the specific requirements of the study, including the desired limits of detection, the complexity of the sample matrix, and the availability of instrumentation. The validation of any chosen method with certified reference materials remains a critical step in ensuring the generation of high-quality, reliable data.
References
- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. 1-Naphthol | CAS 90-15-3 | LGC Standards [lgcstandards.com]
- 5. 萘 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 6. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for the Analysis of 3-Methyl-1-naphthol and Related Naphthols
For researchers, scientists, and professionals in drug development, the efficient extraction and purification of analytes from complex matrices is a critical step in analytical methodology. Solid-Phase Extraction (SPE) is a widely utilized technique for this purpose, offering advantages in terms of reduced solvent consumption, higher throughput, and cleaner extracts compared to traditional liquid-liquid extraction.[1] The choice of SPE cartridge, however, is paramount to achieving optimal recovery and reproducibility.
This guide provides a comparative overview of the performance of different SPE cartridges for the extraction of 3-Methyl-1-naphthol and structurally similar compounds, such as 1-naphthol and 2-naphthol. While direct comparative studies on this compound are limited, data from studies on related naphthols can provide valuable insights for method development.
Performance Comparison of SPE Cartridges
A study comparing different SPE cartridges for the analysis of naphthalene, 1-naphthol, and 2-naphthol in geothermal fluids provides a strong basis for cartridge selection. The key findings from this study are summarized below.
Table 1: Recovery of Naphthols using Different SPE Cartridges
| Analyte | Discovery-C18 (100 mg) Recovery (%) | Strata-X 33 µm (30 mg) Recovery (%) | Discovery-C18 (500 mg) Recovery (%) | Strata-X 33 µm (500 mg) Recovery (%) |
| 1-Naphthol | ~100 | Satisfactory | Low | No Recovery |
| 2-Naphthol | ~100 | Satisfactory | Low | No Recovery |
| Naphthalene | ~100 | Satisfactory | Low | No Recovery |
Data sourced from a study on naphthalene, 1-naphthol, and 2-naphthol in geothermal fluids.[2]
The Discovery-C18 (100 mg) cartridge demonstrated the most effective and almost complete recovery for both 1-naphthol and 2-naphthol.[2] Satisfactory results were also observed with the Strata-X 33 µm (30 mg) cartridge.[2] Conversely, the larger 500 mg versions of both Discovery-C18 and Strata-X cartridges yielded low to no recovery, with the Strata-X (500 mg) retaining all the analyzed compounds.[2] This suggests that for these analytes, a smaller sorbent mass is more effective for elution.
Based on these results for structurally similar naphthols, the Discovery-C18 (100 mg) cartridge is recommended as a starting point for the development of an SPE method for this compound. Polymeric sorbents like Strata-X (at an appropriate sorbent mass) could also be considered, as they are known to be effective for retaining non-polar compounds.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting experimental results. The following protocols are based on the successful extraction of naphthols using SPE.
SPE Protocol for Naphthol Extraction
-
Cartridge Conditioning:
-
Elute the SPE cartridge (e.g., Discovery-C18, 100 mg) with ethanol.
-
Condition the cartridge with water.[2]
-
-
Sample Loading:
-
Load 1 ml of the sample onto the conditioned cartridge.[2]
-
-
Cartridge Drying:
-
Dry the cartridge with nitrogen gas for 5 minutes (20 psi and 2.0 l min⁻¹).[2]
-
-
Elution:
-
Elute the retained analytes with a suitable organic solvent. Ethanol has been shown to be an effective eluent for naphthols.[2]
-
HPLC Analysis Protocol
-
System: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[2]
-
Column: Reversed-phase Synergi Hydro-RP column (150x4.6 mm, 4 µm particle size, 80 Å pore size) protected by a SecurityGuard AQ C18 guard column.[2]
-
Mobile Phase: 50% (v/v) aqueous acetonitrile solution.[2]
-
Flow Rate: 1.5 ml min⁻¹ to 2 ml min⁻¹.[2]
-
Injection Volume: 25 µl.[2]
-
Detection: Fluorescence detection with multiple excitation and emission wavelengths.[2]
Visualizing the SPE Workflow
To provide a clear understanding of the experimental process, the following diagram illustrates the typical workflow for solid-phase extraction of naphthols.
Caption: Workflow of the Solid-Phase Extraction process for naphthol analysis.
Conclusion
The selection of an appropriate SPE cartridge is a critical factor in the successful analysis of this compound. While direct comparative data for this specific analyte is not abundant, studies on structurally similar compounds like 1-naphthol and 2-naphthol strongly suggest that a C18-based sorbent with a lower sorbent mass, such as the Discovery-C18 (100 mg) cartridge, is a promising starting point for method development.[2] The provided experimental protocols and workflow diagram offer a solid foundation for researchers to develop and optimize their own extraction methods for this compound and related compounds. It is always recommended to perform method validation to ensure optimal performance for the specific analyte and matrix of interest.
References
- 1. agilent.com [agilent.com]
- 2. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-Methyl-1-naphthol: Accuracy and Precision of Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites and chemical compounds is paramount. 3-Methyl-1-naphthol, a metabolite of methylnaphthalene, is a compound of interest in toxicological and environmental studies. This guide provides an objective comparison of analytical methodologies for the quantification of this compound, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Comparison of Quantitative Performance
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes the key metrics for the quantification of this compound and its closely related isomers, 1-naphthol and 2-naphthol, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). It is important to note that while a specific validated method for this compound using GC-MS/MS is available, comprehensive validation data for this specific analyte is limited. Therefore, data for the well-studied 1-naphthol and 2-naphthol are included to provide a comparative baseline for HPLC-FLD performance.
| Parameter | GC-MS/MS (for Methyl-naphthols, including this compound) | HPLC-FLD (for 1-naphthol and 2-naphthol) |
| Limit of Detection (LOD) | 7.0–41 pg/mL[1] | 0.30 µg/L[2] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound | 1.00 µg/L[2] |
| Accuracy (Recovery) | 52-53% (for ¹³C-naphthols as internal standards)[1] | 90.8%‐98.1%[2] |
| Precision (RSD) | 4.7–19% (Coefficients of variance in quality control materials)[1] | Intraday: 0.3%‐3.9%, Interday: 0.4%‐4.1%[2] |
| Linearity (r²) | Not explicitly stated | >0.999 (Concentration range: 1-100 µg/L)[2] |
| Specificity Note | This compound co-elutes with 7-Methyl-1-naphthol and 8-Methyl-2-naphthol.[1] | High selectivity with fluorescence detection. |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are the methodologies for the GC-MS/MS and a representative HPLC-FLD method.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for this compound
This method is designed for the quantification of various methylnaphthalene metabolites, including this compound, in human urine.[1]
1. Sample Preparation:
-
Enzymatic Deconjugation: Urine samples undergo enzymatic hydrolysis to release the conjugated forms of the analytes.
-
Automated Liquid-Liquid Extraction (LLE): Following deconjugation, the free analytes are extracted from the aqueous matrix into an organic solvent.
2. GC-MS/MS Analysis:
-
Instrumentation: An Agilent 7000B triple quadrupole mass spectrometer coupled with a 7890A gas chromatograph is utilized.[1]
-
Chromatographic Separation: A Zebron ZB-5MS column (30 m × 0.25 mm, 0.25 µm) is used for the separation of the analytes.[1]
-
Injection: 1 µL of the extract is injected in splitless mode.[1]
-
Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode using electron impact ionization.[1]
3. Quality Control:
-
Isotope-labeled internal standards, such as ¹³C₆-2-methyl-1-naphthol, are used to quantify the methyl-naphthol metabolites.[1]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Naphthols
This method is a validated procedure for the simultaneous determination of 1-naphthol and 2-naphthol in urine and serves as a robust example of an HPLC-based approach for naphthols.[2]
1. Sample Preparation:
-
Enzymatic Hydrolysis: Similar to the GC-MS/MS method, urine samples are treated with β-glucuronidase/arylsulfatase to deconjugate the naphthols.
-
In-situ Derivatization: The hydrolyzed sample is derivatized with acetic anhydride.
-
Extraction: The derivatized naphthols are extracted with n-hexane.
2. HPLC-FLD Analysis:
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Chromatographic Separation: A suitable reversed-phase column (e.g., C18) is used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and water is typically employed.
-
Detection: The fluorescence detector is set to the optimal excitation and emission wavelengths for the derivatized naphthols.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for the GC-MS/MS quantification of this compound.
Caption: General experimental workflow for the HPLC-FLD quantification of naphthols.
Conclusion
Both GC-MS/MS and HPLC-FLD offer viable approaches for the quantification of naphthols. The GC-MS/MS method provides high sensitivity and the ability to analyze a wide range of metabolites simultaneously; however, for this compound, co-elution with other isomers presents a challenge to specificity that must be addressed, potentially through advanced chromatographic techniques or mass spectral deconvolution.
On the other hand, HPLC-FLD, as demonstrated by the validated methods for 1-naphthol and 2-naphthol, offers excellent accuracy, precision, and high recovery, making it a very reliable quantitative method. The derivatization step in the described HPLC method enhances selectivity and sensitivity.
The choice between these methods will depend on the specific requirements of the study. If the simultaneous analysis of multiple methyl-naphthol isomers is required and the instrumentation is available, GC-MS/MS is a powerful tool. If the primary goal is the highly accurate and precise quantification of a specific naphthol and high sample throughput is desired, a validated HPLC-FLD method is an excellent choice. Researchers should carefully consider the performance data and experimental protocols presented in this guide to make an informed decision that best suits their analytical needs.
References
- 1. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Ionization Efficiency of 3-Methyl-1-naphthol and Other Polycyclic Aromatic Hydrocarbons
In the realm of analytical chemistry, particularly in the analysis of complex mixtures, the ionization efficiency of a compound is a critical parameter that dictates the sensitivity and reliability of mass spectrometry-based detection methods. This guide provides a comparative analysis of the ionization efficiency of 3-Methyl-1-naphthol alongside other common polycyclic aromatic hydrocarbons (PAHs), namely Naphthalene, Phenanthrene, Pyrene, Chrysene, and Benzo[a]pyrene. This comparison is crucial for researchers, scientists, and drug development professionals who rely on accurate quantification of these compounds in various matrices.
Quantitative Data Summary
The ionization efficiency of a molecule is influenced by several factors, most notably its ionization potential—the minimum energy required to remove an electron from the molecule. A lower ionization potential generally correlates with a higher ionization efficiency under given ionization conditions. In electron ionization mass spectrometry (EI-MS), a standard technique for PAH analysis, the relative abundance of the molecular ion (M+) peak in the mass spectrum can also serve as an indicator of the stability of the ion and, indirectly, the efficiency of its formation and detection.
The following table summarizes the ionization potentials and the relative abundance of the molecular ion for this compound and the selected PAHs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Potential (eV) | Molecular Ion (m/z) | Relative Abundance of M+ (%) |
| This compound | C₁₁H₁₀O | 158.20 | Not Experimentally Determined | 158 | 100 |
| Naphthalene | C₁₀H₈ | 128.17 | 8.14 | 128 | 100 |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 7.85 | 178 | 100 |
| Pyrene | C₁₆H₁₀ | 202.25 | 7.41 | 202 | 100 |
| Chrysene | C₁₈H₁₂ | 228.29 | 7.57 | 228 | 100 |
| Benzo[a]pyrene | C₂₀H₁₂ | 252.31 | 7.12 | 252 | 100 |
The data indicates that all the listed PAHs, including this compound, exhibit a high relative abundance of their molecular ion under standard electron ionization conditions, signifying their stability upon ionization. While a direct quantitative comparison of ionization efficiency requires more specific experimental data, the ionization potentials suggest that larger, more conjugated PAHs like Benzo[a]pyrene tend to have lower ionization potentials and are therefore more readily ionized.
Experimental Protocols
The determination of the ionization efficiency and the quantitative analysis of PAHs are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed protocol for such an analysis.
Protocol for GC-MS Analysis of PAHs
1. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
2. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for PAH separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 280-300 °C.
-
Injection Mode: Splitless injection is typically used for trace analysis to maximize the transfer of analytes to the column.
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 300-320 °C.
-
Final hold: 5-10 minutes.
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy used to generate reproducible mass spectra and allows for comparison with spectral libraries.
-
Ion Source Temperature: 230-250 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Full Scan: To obtain the full mass spectrum of the compounds for identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring the characteristic ions of each PAH increases sensitivity and reduces matrix interference. The molecular ion is typically the primary ion monitored for these compounds.
-
4. Sample Preparation:
-
Samples (e.g., environmental extracts, biological matrices) are typically extracted with an appropriate organic solvent (e.g., dichloromethane, hexane).
-
The extract is then concentrated and may be subjected to a clean-up step using techniques like solid-phase extraction (SPE) to remove interfering substances.
-
An internal standard (e.g., a deuterated PAH) is added before injection for accurate quantification.
5. Determination of Relative Response Factors (and thus Relative Ionization Efficiency):
-
Prepare a series of calibration standards containing known concentrations of the PAHs of interest and the internal standard.
-
Analyze the standards using the established GC-MS method.
-
For each analyte, calculate the response factor (RF) relative to the internal standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS) where Area_analyte and Area_IS are the peak areas of the analyte and the internal standard, respectively, and Concentration_analyte and Concentration_IS are their concentrations.
-
The relative response factor (RRF) between two analytes can be used as a measure of their relative ionization and detection efficiency under the specific instrument conditions.
Visualizations
To further elucidate the processes involved in PAH analysis and their biological effects, the following diagrams are provided.
Caption: Workflow for the analysis of PAHs using Gas Chromatography-Mass Spectrometry.
Many PAHs are known to exert their biological effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PAHs.
Evaluating 3-Methyl-1-naphthol as a Surrogate Standard for Phenol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surrogate standard is paramount for accurate and reliable quantification of analytes in complex matrices. An ideal surrogate should mimic the chemical and physical properties of the target analytes, ensuring that its behavior during sample preparation and analysis reflects that of the compounds of interest. This guide provides a comprehensive evaluation of 3-Methyl-1-naphthol as a potential surrogate standard for the analysis of a broad range of phenolic compounds by gas chromatography-mass spectrometry (GC-MS).
Physicochemical Properties: A Comparative Analysis
The suitability of a surrogate standard is largely dependent on its physicochemical properties relative to the target analytes. Key parameters include molecular weight, boiling point, acidity (pKa), and hydrophobicity (logP). These properties influence the extraction efficiency, chromatographic retention, and ionization response.
Below is a comparative table summarizing the key physicochemical properties of this compound and a selection of common phenolic compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | C₁₁H₁₀O | 158.20 | 90-91[1][2] | 140-150 (at 2 Torr)[1][2] | 9.55 (Predicted)[1][2] |
| Phenol | C₆H₅OH | 94.11 | 40.5[3] | 181.7 | 9.99[4] |
| o-Cresol | C₇H₈O | 108.14 | 30.9[5] | 191 | 10.28 |
| m-Cresol | C₇H₈O | 108.14 | 11.8[6] | 202 | 10.09 |
| p-Cresol | C₇H₈O | 108.14 | 35.5[6] | 201.9[5] | 10.26 |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 9[7] | 175[7] | 8.48 |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 43[8] | 220 | 9.38 |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 45[9] | 210[9] | 7.85 |
| 2,6-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 67 | 219 | 6.78 |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 45[10] | 216[10] | 7.23 |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 114[11] | 279[11] | 7.15[11] |
| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | 75 | 212 | 10.22 |
| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 49[12] | 203[13] | 10.59 |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 68 | 220 | 10.15 |
Analysis of Physicochemical Properties:
-
Molecular Weight and Boiling Point: this compound has a higher molecular weight and a significantly higher boiling point at atmospheric pressure compared to many simple phenols. This suggests it will be less volatile and have a longer retention time in a typical GC program, which is a desirable characteristic for a surrogate standard to avoid co-elution with earlier eluting analytes.
-
Acidity (pKa): The predicted pKa of this compound (9.55) is within the range of many common phenols (typically 7-11)[3][4]. This similarity in acidity is crucial for ensuring comparable behavior during pH-dependent extraction steps, such as liquid-liquid extraction or solid-phase extraction.
-
Structure: As a naphthol, its bicyclic aromatic structure is more complex than the single benzene ring of most common phenols. This structural difference might influence its interaction with chromatographic stationary phases and its fragmentation pattern in mass spectrometry.
Experimental Protocol: A General Framework for Evaluation
The following is a generalized experimental protocol for the analysis of phenols in a water matrix using GC-MS with a surrogate standard. This protocol can be adapted to empirically evaluate the performance of this compound.
1. Sample Preparation and Extraction
-
Sample Collection: Collect 1 L of water sample in a clean glass bottle.
-
Preservation: If necessary, preserve the sample by adding a reducing agent (e.g., sodium sulfite) to remove residual chlorine and acidifying to pH < 2 with a strong acid (e.g., sulfuric acid).
-
Surrogate Spiking: Spike a known amount of this compound solution (in a water-miscible solvent like methanol) into the sample, blanks, and calibration standards. The spiking level should be chosen to be in the mid-range of the calibration curve.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with dichloromethane, followed by methanol, and then reagent water.
-
Load the sample onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
Wash the cartridge with reagent water to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
-
Elute the trapped phenols and the surrogate standard with a suitable organic solvent (e.g., dichloromethane or acetone).
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of an internal standard (a compound not expected in the sample and with different retention time, e.g., a deuterated phenol or a different class of compound) just before analysis to correct for injection volume variability.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for phenol analysis.
-
Injector: Splitless injection at a temperature of 250-280°C.
-
Oven Program: A temperature gradient program should be optimized to achieve good separation of the target phenols and the surrogate standard. A typical program might start at 40-60°C, hold for a few minutes, and then ramp up to 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the surrogate to enhance sensitivity and selectivity. Full scan mode can be used for initial identification.
-
Transfer Line Temperature: 280-300°C.
-
3. Data Analysis and Evaluation
-
Recovery Calculation: The recovery of the surrogate standard is calculated in each sample, blank, and quality control sample by comparing the measured concentration to the spiked concentration. Acceptable recovery is typically in the range of 70-130%.
-
Relative Response Factor (RRF) Calculation: For each target analyte, calculate the RRF relative to the surrogate standard from the calibration standards.
-
Quantification: Quantify the target phenols in the samples using the calculated RRFs and the measured response of the analyte and the surrogate.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of using a surrogate standard in analytical chemistry.
Caption: Experimental workflow for phenol analysis.
Caption: Logic of using a surrogate standard.
Conclusion and Recommendations
Based on the comparison of its physicochemical properties, this compound shows potential as a surrogate standard for the analysis of various phenols. Its higher boiling point and similar acidity to many phenols are advantageous. However, the lack of direct experimental data, particularly regarding its chromatographic behavior and recovery across different matrices and for a wide range of phenols, necessitates a thorough in-house validation before its adoption in routine analytical methods.
Key recommendations for researchers considering this compound as a surrogate standard are:
-
Chromatographic Evaluation: Perform preliminary GC-MS runs to determine the retention time of this compound under the specific analytical conditions used for target phenols. This is crucial to ensure it does not co-elute with any analytes of interest.
-
Recovery Studies: Conduct comprehensive recovery experiments in the matrix of interest (e.g., wastewater, soil, biological fluids) to assess its extraction efficiency and stability throughout the entire analytical procedure.
-
Comparison with Established Surrogates: If possible, compare the performance of this compound with commonly used surrogate standards for phenol analysis (e.g., deuterated phenols, brominated phenols) to benchmark its effectiveness.
By following a systematic evaluation process, researchers can confidently determine the suitability of this compound as a robust surrogate standard for their specific analytical needs in phenol quantification.
References
- 1. This compound CAS#: 13615-40-2 [amp.chemicalbook.com]
- 2. 13615-40-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Phenol [sathee.iitk.ac.in]
- 5. Cresol (All Isomers) and Phenol (2546) - Wikisource, the free online library [en.wikisource.org]
- 6. Cresol - Wikipedia [en.wikipedia.org]
- 7. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. manavchem.com [manavchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 12. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,6-Xylenol - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 3-Methyl-1-naphthol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methyl-1-naphthol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the procedures for the closely related compound, 1-Naphthol. It is imperative to consult your institution's environmental health and safety (EHS) office for specific local, state, and federal regulations.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Disposal Method:
-
Contaminated Materials:
-
Any materials, such as gloves, wipes, or empty containers, that are contaminated with this compound should be disposed of as hazardous waste in the same manner as the chemical itself.
-
Quantitative Data for Transportation (Based on 1-Naphthol)
The following table summarizes the transportation information for the related compound 1-Naphthol, which is classified as a toxic solid.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT | UN2811 | Toxic solid, organic, n.o.s. (1-NAPHTHOL) | 6.1 | III |
| TDG | UN2811 | TOXIC SOLID, ORGANIC, N.O.S. | 6.1 | III |
| IATA | UN2811 | TOXIC SOLID, ORGANIC, N.O.S. | 6.1 | III |
| IMDG/IMO | UN2811 | Toxic solid, organic, n.o.s. | 6.1 | III |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should include a dedicated section on waste management. This section should detail the specific procedures for collecting and segregating waste generated during the experiment, referencing the guidelines outlined above.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision-making process for chemical waste disposal.
References
Personal protective equipment for handling 3-Methyl-1-naphthol
Disclaimer: No comprehensive Safety Data Sheet (SDS) for 3-Methyl-1-naphthol (CAS No. 13615-40-2) is readily available. This guide is based on the safety information for the closely related compound, 1-Naphthol (CAS No. 90-15-3). Researchers should handle this compound with the assumption that it has similar or potentially greater hazards. All procedures should be conducted with caution and under the supervision of a qualified professional.
This document provides immediate and essential safety protocols, operational plans, and disposal instructions for laboratory personnel, including researchers, scientists, and drug development professionals, working with this compound.
Immediate Safety Information
This compound is presumed to be harmful if swallowed, toxic in contact with skin, and to cause serious eye damage and skin and respiratory irritation.[1][2]
Personal Protective Equipment (PPE) at a Glance:
| Protection Type | Required PPE |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. Flame-retardant and impervious clothing should be worn.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[4] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for handling this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[4][5]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1]
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
3. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Contaminated materials and empty containers should be treated as hazardous waste.
-
Do not allow the product to enter drains or waterways.[6]
Emergency Response Protocols
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For spills, prevent further leakage or spillage if it is safe to do so.[6]
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.[6]
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Quantitative Data
The following table summarizes key quantitative data for 1-Naphthol, which should be used as a reference for this compound with caution.
| Property | Value (for 1-Naphthol) |
| Melting Point | 95 - 97 °C / 203 - 206.6 °F[1] |
| Boiling Point | 278 - 280 °C / 532.4 - 536 °F @ 760 mmHg[1] |
| Flash Point | 125 °C / 257 °F[1] |
| Vapor Pressure | 1.3 hPa @ 94 °C[1] |
| Oral LD50 (Rat) | 1870 mg/kg[2] |
| Dermal LD50 (Rabbit) | 880 mg/kg[2] |
Experimental Protocols Cited
The safety and toxicological data presented in this guide are based on standardized tests such as those outlined by the Occupational Safety and Health Administration (OSHA) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The LD50 values are determined through acute toxicity studies in animal models.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
